molecular formula C25H23F3N3NaO2 B610186 Pradigastat Sodium CAS No. 956136-98-4

Pradigastat Sodium

Cat. No.: B610186
CAS No.: 956136-98-4
M. Wt: 477.5 g/mol
InChI Key: MUZRGKSNUTWRAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRADIGASTAT SODIUM is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

956136-98-4

Molecular Formula

C25H23F3N3NaO2

Molecular Weight

477.5 g/mol

IUPAC Name

sodium 2-[4-[4-[5-[[6-(trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexyl]acetate

InChI

InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1

InChI Key

MUZRGKSNUTWRAF-UHFFFAOYSA-M

Canonical SMILES

C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pradigastat sodium;  LCQ 908ABA;  LCQ-908ABA;  LCQ908ABA;  LCQ 908;  LCQ-908;  LCQ908; 

Origin of Product

United States

Foundational & Exploratory

Pradigastat Sodium: A Deep Dive into its Mechanism of Action as a DGAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradigastat sodium is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] This enzyme plays a pivotal role in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic disorders characterized by elevated triglyceride levels.[3][4] Pradigastat has been investigated for its potential in treating conditions such as familial chylomicronemia syndrome (FCS), obesity, and type 2 diabetes.[1][2][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of DGAT1

The primary mechanism of action of this compound is the selective inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a microsomal enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA.[3][4] This enzymatic reaction is crucial for the absorption of dietary fats in the small intestine, where enterocytes re-esterify digested fatty acids and monoglycerides back into triglycerides, which are then packaged into chylomicrons for transport in the bloodstream.[6]

By inhibiting DGAT1, pradigastat directly blocks this triglyceride synthesis pathway in the enterocytes.[1][6] This leads to a significant reduction in the assembly and secretion of chylomicrons, thereby lowering postprandial (after-meal) triglyceride levels in the plasma.[2][7] The inhibition of DGAT1 by pradigastat is competitive with the acyl-CoA substrate.[8]

The physiological consequences of DGAT1 inhibition extend beyond the simple reduction of triglyceride absorption. Preclinical and clinical studies have revealed a more complex interplay of effects, including:

  • Modulation of Gut Hormones: Inhibition of DGAT1 has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while decreasing the secretion of glucose-dependent insulinotropic polypeptide (GIP).[8][9] This is thought to be a result of an increased delivery of lipids to the distal small intestine, where L-cells (which secrete GLP-1 and PYY) are more abundant.[6][9] The increased levels of GLP-1 can contribute to improved glucose homeostasis.[3]

  • Improved Insulin Sensitivity: By reducing lipid accumulation in tissues such as the liver and muscle, DGAT1 inhibition may lead to improved insulin sensitivity.[3][5]

  • Reduced Body Weight: In preclinical models, DGAT1 inhibitors have been associated with reduced body weight, which is attributed to both reduced fat absorption and increased energy expenditure.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacology and clinical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of Pradigastat

TargetIC50 (µM)Cell Line/SystemReference
DGAT10.157Human intestinal microsomes[10]
BCRP5Human ovarian cancer cells[10]
OATP1B11.66Transfected cells[10]
OATP1B33.34Transfected cells[10]
OAT30.973Transfected cells[10]

Table 2: Pharmacokinetic Properties of Pradigastat in Humans

ParameterValuePopulationReference
Tmax (median)~10 hoursHealthy Subjects[11]
Terminal Half-life~150 hoursHealthy Subjects[7]
Absolute Oral Bioavailability~41%Healthy Subjects[2]
MetabolismPrimarily via UGT1A1 and UGT1A3Humans[2]
EliminationFecalHumans[2]

Table 3: Clinical Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS)

DoseChange in Fasting TriglyceridesChange in Postprandial Triglyceride AUCChange in Fasting ApoB48StudyReference
10 mgNo significant reduction--NCT01146522[7]
20 mg41% reduction-37%Significant reductionNCT01146522[7]
40 mg70% reduction-30%Significant reductionNCT01146522[7]

Experimental Protocols

DGAT1 Enzyme Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound like pradigastat against DGAT1, based on commonly used methodologies.[10]

Materials:

  • Human intestinal microsomes (source of DGAT1)

  • This compound or other test inhibitor

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • Radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL fatty acid-free BSA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a stock solution of pradigastat in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add the assay buffer.

  • Add the human intestinal microsomes to the buffer.

  • Add varying concentrations of pradigastat or vehicle control to the tubes.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the DAG and [14C]oleoyl-CoA substrates.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water).

  • Extract the lipids by vortexing and centrifugation.

  • Transfer the organic phase containing the radiolabeled triglycerides to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

  • Calculate the percent inhibition for each concentration of pradigastat and determine the IC50 value by fitting the data to a dose-response curve.

Oral Fat Tolerance Test (OFTT) in Rodents (Representative Protocol)

This protocol outlines a typical OFTT used to evaluate the in vivo efficacy of DGAT1 inhibitors on postprandial lipemia.[12][13]

Materials:

  • Rodents (e.g., C57BL/6 mice)

  • This compound or vehicle control

  • Lipid source (e.g., corn oil or olive oil)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Triglyceride assay kit

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Administer pradigastat or vehicle control orally (gavage) at a predetermined time before the lipid challenge (e.g., 1 hour).

  • Collect a baseline blood sample (t=0) from the tail vein or other appropriate site.

  • Administer a bolus of the lipid source orally (gavage).

  • Collect blood samples at multiple time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Process the blood samples to obtain plasma or serum.

  • Measure the triglyceride concentrations in the plasma/serum samples using a commercial assay kit.

  • Plot the plasma triglyceride concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the triglyceride excursion to quantify the total postprandial lipid response.

  • Compare the triglyceride profiles and AUC values between the pradigastat-treated and vehicle-treated groups to determine the effect of the inhibitor on postprandial hypertriglyceridemia.

Visualizations

Signaling Pathway of DGAT1 Inhibition

DGAT1_Inhibition_Pathway cluster_enterocyte Intestinal Enterocyte cluster_lcell Enteroendocrine L-Cell Dietary_Fat Dietary Fat FA_MG Fatty Acids & Monoglycerides Dietary_Fat->FA_MG Digestion DAG Diacylglycerol FA_MG->DAG Increased_Lipids Increased Luminal Lipids FA_MG->Increased_Lipids Increased delivery due to reduced uptake/re-esterification TG Triglycerides DAG->TG Acyl-CoA Chylomicrons Chylomicrons TG->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion DGAT1 DGAT1 DGAT1->TG Pradigastat Pradigastat Pradigastat->DGAT1 Inhibits L_Cell L-Cell Increased_Lipids->L_Cell Stimulates GLP1_PYY GLP-1 & PYY Secretion L_Cell->GLP1_PYY Systemic_Effects Improved Glucose Homeostasis GLP1_PYY->Systemic_Effects Endocrine Effects

Caption: Signaling pathway illustrating the mechanism of action of pradigastat.

Experimental Workflow for an Oral Fat Tolerance Test

OFTT_Workflow cluster_prep Preparation cluster_dosing Dosing and Challenge cluster_sampling Sample Collection cluster_analysis Analysis Animal_Fasting 1. Fast Animals (e.g., 12-16h) Group_Allocation 2. Allocate to Treatment Groups (Vehicle vs. Pradigastat) Animal_Fasting->Group_Allocation Drug_Admin 3. Administer Pradigastat or Vehicle (Oral Gavage) Group_Allocation->Drug_Admin Baseline_Sample 4. Collect Baseline Blood Sample (t=0) Drug_Admin->Baseline_Sample Lipid_Challenge 5. Administer Lipid Bolus (Oral Gavage) Baseline_Sample->Lipid_Challenge Time_Points 6. Collect Blood Samples at Timed Intervals (e.g., 1, 2, 4, 6h) Lipid_Challenge->Time_Points Plasma_Separation 7. Separate Plasma/Serum Time_Points->Plasma_Separation TG_Measurement 8. Measure Triglyceride Concentration Plasma_Separation->TG_Measurement Data_Analysis 9. Plot TG vs. Time and Calculate AUC TG_Measurement->Data_Analysis Conclusion 10. Determine Effect of Pradigastat on Postprandial Lipemia Data_Analysis->Conclusion Compare Treatment Groups

Caption: Experimental workflow for a preclinical Oral Fat Tolerance Test (OFTT).

Logical Relationship of Pradigastat's Effects

Pradigastat_Effects Pradigastat This compound DGAT1_Inhibition Inhibition of DGAT1 in Intestinal Enterocytes Pradigastat->DGAT1_Inhibition Reduced_TG_Synthesis Reduced Triglyceride Synthesis DGAT1_Inhibition->Reduced_TG_Synthesis Reduced_Chylomicron Reduced Chylomicron Formation & Secretion Reduced_TG_Synthesis->Reduced_Chylomicron Lower_Postprandial_TG Lower Postprandial Triglycerides Reduced_Chylomicron->Lower_Postprandial_TG Increased_Distal_Lipids Increased Lipid Delivery to Distal Intestine Reduced_Chylomicron->Increased_Distal_Lipids Reduced_Lipid_Uptake Reduced Systemic Lipid Uptake Lower_Postprandial_TG->Reduced_Lipid_Uptake Altered_Gut_Hormones Altered Gut Hormone Secretion (↑ GLP-1, ↑ PYY, ↓ GIP) Increased_Distal_Lipids->Altered_Gut_Hormones Improved_Glucose_Control Improved Glucose Homeostasis Altered_Gut_Hormones->Improved_Glucose_Control Potential_Weight_Loss Potential for Weight Loss Reduced_Lipid_Uptake->Potential_Weight_Loss

Caption: Logical relationship of the physiological effects of pradigastat.

References

Pradigastat Sodium and DGAT1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradigastat sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] This technical guide provides an in-depth overview of the DGAT1 inhibition pathway by pradigastat, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the underlying biological and experimental frameworks. The information presented is intended to support further research and development in the field of metabolic diseases, particularly those characterized by hypertriglyceridemia.

Introduction to DGAT1 and its Role in Triglyceride Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides.[3] It catalyzes the final and committed step in the classical monoacylglycerol and glycerol-3-phosphate pathways of triglyceride synthesis by esterifying a fatty acyl-CoA to a diacylglycerol. DGAT1 is highly expressed in the enterocytes of the small intestine, where it plays a critical role in the absorption of dietary fats and the formation of chylomicrons.[1][2] DGAT1 is also expressed in adipose tissue, contributing to the storage of triglycerides.[4]

There are two known DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and share no sequence homology.[5] While both enzymes catalyze the same reaction, they are thought to have distinct physiological roles.[4] DGAT2 is considered the predominant enzyme for overall triglyceride synthesis, while DGAT1 appears to be particularly important for the re-esterification of fatty acids during lipolysis to protect against lipotoxicity.[6] The inhibition of DGAT1, therefore, presents a targeted therapeutic strategy for reducing the absorption and synthesis of triglycerides, particularly in the postprandial state.

This compound: A Selective DGAT1 Inhibitor

This compound (formerly LCQ908) is a selective and orally bioavailable inhibitor of DGAT1.[7] Its mechanism of action is the competitive inhibition of the DGAT1 enzyme, thereby reducing the synthesis of triglycerides in the small intestine. This leads to a decrease in the production and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the circulation.

Potency and Selectivity

Pradigastat is a potent inhibitor of DGAT1 with an in vitro IC50 value of 0.157 µM.[7]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic data for this compound from clinical studies.

Table 1: Pharmacokinetic Parameters of Pradigastat in Healthy Overweight or Obese Subjects (Single and Multiple Doses)[1][2]
ParameterSingle Dose (1-300 mg)Multiple Doses (1-25 mg for 14 days)
Median tmax (hours) ~10Not explicitly stated, steady-state reached by Day 14
Systemic Exposure Dose-dependent10- to 17-fold higher than single dose
Half-life LongLong
Table 2: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS) After 21 Days of Treatment[8][9][10]
DoseMean Reduction in Fasting Triglycerides
20 mg 41%
40 mg 70%
Table 3: Effect of Pradigastat on Apolipoprotein B48 (ApoB48) in FCS Patients[9]
DoseEffect on Fasting and Postprandial ApoB48
20 mg and 40 mg Significant reduction

Experimental Protocols

This section details the methodologies of key clinical trials investigating the effects of pradigastat.

First-in-Human Study in Healthy Overweight or Obese Subjects
  • Study Design: This was a randomized, placebo-controlled, single- and multiple-dose escalation study.[1][2]

  • Participants: Healthy overweight or obese subjects were enrolled.[1][2]

  • Single-Dose Cohorts (n=72): Subjects were sequentially randomized to receive single oral doses of pradigastat (1, 3, 10, 30, 100, or 300 mg) or placebo under fasted conditions before breakfast.[1][2]

  • Multiple-Dose Cohorts (n=106): Subjects were randomized to receive pradigastat (1, 5, 10, or 25 mg) or placebo once daily before breakfast for 14 days.[1][2]

  • Pharmacodynamic Assessment: A high-fat meal test was administered to assess the effect of pradigastat on postprandial triglyceride excursions over 9 hours.[1][2] Plasma levels of glucose, insulin, and glucagon-like peptide-1 (GLP-1) were also measured.[1][2]

Open-Label Study in Patients with Familial Chylomicronemia Syndrome (FCS)
  • Study Design: This was an open-label, non-randomized, sequential treatment period study (ClinicalTrials.gov identifier: NCT01146522).[8][9][10]

  • Participants: Six patients with a confirmed diagnosis of FCS were enrolled.[8][9][10]

  • Protocol:

    • Run-in Period: Patients followed a very low-fat diet for one week.[8][9][10]

    • Baseline Assessment: Baseline lipid levels, including a low-fat meal tolerance test, were conducted.[8][9][10]

    • Treatment Periods: Patients underwent three consecutive 21-day treatment periods with pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[8][9][10]

    • Washout Periods: Each treatment period was separated by a washout period of at least four weeks.[8][9][10]

  • Efficacy Assessments: Fasting triglyceride levels were measured weekly. Postprandial triglycerides, ApoB48, and lipoprotein lipid content were also monitored.[8][9][10]

Visualizing the Pathways and Workflows

The following diagrams illustrate the DGAT1 inhibition pathway and the experimental workflow of the FCS clinical trial.

DGAT1_Inhibition_Pathway cluster_enterocyte Small Intestine Enterocyte Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Lipolysis Diacylglycerol Diacylglycerol Fatty_Acids->Diacylglycerol Esterification Triglycerides Triglycerides Diacylglycerol->Triglycerides DGAT1 Pradigastat Pradigastat Chylomicron Chylomicron Triglycerides->Chylomicron Bloodstream Bloodstream Chylomicron->Bloodstream Secretion Pradigastat->Diacylglycerol Inhibits DGAT1

Caption: DGAT1 Inhibition Pathway by Pradigastat in an Enterocyte.

FCS_Clinical_Trial_Workflow cluster_treatment Sequential Treatment Periods Start Enroll 6 FCS Patients Run_In 1-Week Very Low-Fat Diet Start->Run_In Baseline Baseline Lipid Assessment (including low-fat meal tolerance test) Run_In->Baseline Treatment_1 21 Days: Pradigastat 20 mg Baseline->Treatment_1 Washout_1 ≥4 Week Washout Treatment_1->Washout_1 Treatment_2 21 Days: Pradigastat 40 mg Washout_1->Treatment_2 Washout_2 ≥4 Week Washout Treatment_2->Washout_2 Treatment_3 21 Days: Pradigastat 10 mg Washout_2->Treatment_3 End End of Study Assessments Treatment_3->End

Caption: Workflow of the Open-Label Clinical Trial of Pradigastat in FCS Patients.

Metabolism and Drug Interactions

Pradigastat is primarily metabolized by hepatic glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3.[11][12] It is eliminated mainly through the biliary pathway in the feces.[11][12] Clinical studies have shown that pradigastat has a low potential for drug-drug interactions, with no significant interactions observed with drugs such as atazanavir, probenecid, rosuvastatin, digoxin, and warfarin.[11][12]

Safety and Tolerability

In clinical trials, pradigastat has been generally safe and well-tolerated.[1][2] The most common adverse events reported were mild and transient gastrointestinal issues.[8][9][10]

Conclusion

This compound represents a targeted therapeutic approach for managing hypertriglyceridemia by inhibiting DGAT1. Its mechanism of action directly addresses the synthesis of triglycerides in the small intestine, leading to significant reductions in both fasting and postprandial triglyceride levels. The data from clinical trials in healthy volunteers and patients with FCS demonstrate its potential as a novel treatment for this rare and severe metabolic disorder. Further research may explore its utility in other conditions characterized by elevated triglycerides.

References

Pradigastat Sodium: A Deep Dive into its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradigastat sodium, also known as LCQ908, is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1).[1][2][3][4][5] DGAT1 is a critical enzyme in the final step of triglyceride synthesis, primarily expressed in the small intestine and adipose tissue.[1][6] By inhibiting DGAT1, pradigastat effectively reduces the synthesis and secretion of chylomicrons, leading to a significant decrease in postprandial and fasting triglyceride levels.[6][7][8] This mechanism of action has positioned pradigastat as a therapeutic candidate for managing conditions characterized by hypertriglyceridemia, such as familial chylomicronemia syndrome (FCS).[3][5][6][7][8] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows.

Quantitative Selectivity Profile

The selectivity of a drug candidate is a crucial determinant of its efficacy and safety profile. Pradigastat has been evaluated for its inhibitory activity against its primary target, DGAT1, and a panel of other enzymes and transporters to assess its off-target effects.

Primary Target Activity

Pradigastat demonstrates potent inhibition of its intended target, DGAT1.

TargetIC50 (µM)
Diacylglycerol Acyltransferase 1 (DGAT1)0.157[2][9][10]
Off-Target Activity

Pradigastat has been profiled against various other proteins to determine its selectivity. The following table summarizes the known off-target inhibitory activities of pradigastat.

Off-TargetIC50 (µM)
Breast Cancer Resistance Protein (BCRP)5[2][9][10]
Organic Anion-Transporting Polypeptide 1B1 (OATP1B1)1.66[2][9][10]
Organic Anion-Transporting Polypeptide 1B3 (OATP1B3)3.34[2][9][10]
Organic Anion Transporter 3 (OAT3)0.973[9][10]

Signaling Pathway and Mechanism of Action

Pradigastat's therapeutic effect is derived from its targeted inhibition of DGAT1 within the triglyceride synthesis pathway.

Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA Acyl_CoA1 Acyl-CoA Acyl_CoA1->LPA PA Phosphatidic Acid LPA->PA Acyl_CoA2 Acyl-CoA Acyl_CoA2->PA DAG Diacylglycerol (DAG) PA->DAG TG Triglyceride (TG) DAG->TG Acyl_CoA3 Acyl-CoA Acyl_CoA3->TG DGAT1 DGAT1 DGAT1->TG Catalyzes Pradigastat Pradigastat Pradigastat->DGAT1 Inhibits

Caption: Triglyceride synthesis pathway and the inhibitory action of pradigastat on DGAT1.

Experimental Protocols

The determination of pradigastat's selectivity profile involves a series of in vitro assays designed to quantify its inhibitory potency against the primary target and a panel of potential off-targets.

DGAT1 Inhibition Assay (Hypothetical Reconstruction)

While specific proprietary details of the assay used for pradigastat are not publicly available, a typical enzymatic assay to determine the IC50 for a DGAT1 inhibitor would follow this general protocol:

  • Enzyme Source: Microsomes prepared from cells overexpressing human DGAT1.

  • Substrates: Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing necessary co-factors.

  • Procedure:

    • Pradigastat is serially diluted to a range of concentrations.

    • The DGAT1 enzyme preparation is pre-incubated with the various concentrations of pradigastat.

    • The enzymatic reaction is initiated by the addition of the substrates.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the lipids are extracted.

    • The radiolabeled triglyceride product is separated from the unreacted radiolabeled acyl-CoA substrate using thin-layer chromatography (TLC).

    • The amount of radioactivity in the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each pradigastat concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Transporter Inhibition Assays (BCRP, OATP1B1, OATP1B3, OAT3)

The inhibitory potential of pradigastat against various transporters was likely assessed using cell-based uptake or efflux assays.

  • Cell Lines: Stably transfected cell lines overexpressing the specific transporter of interest (e.g., CHO or HEK293 cells expressing human BCRP, OATP1B1, OATP1B3, or OAT3).[11]

  • Probe Substrates: A known substrate for each transporter, often radiolabeled or fluorescent, is used (e.g., [3H]-estradiol-17β-glucuronide for OATP1B1/1B3).[12][13]

  • Assay Procedure (for uptake transporters like OATPs):

    • The transporter-expressing cells are seeded in multi-well plates.

    • Cells are incubated with various concentrations of pradigastat.

    • The probe substrate is added, and uptake is allowed to occur for a specified time.

    • The uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the amount of intracellular probe substrate is quantified (e.g., by scintillation counting).

  • Assay Procedure (for efflux transporters like BCRP):

    • Cells overexpressing the efflux transporter are pre-loaded with a fluorescent substrate.

    • The rate of efflux of the substrate is measured in the presence and absence of various concentrations of pradigastat.

    • Inhibition of efflux results in higher intracellular accumulation of the substrate.

  • Data Analysis: The IC50 values are calculated by measuring the concentration of pradigastat required to inhibit the transporter activity by 50% compared to the control.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vitro selectivity profiling.

Compound Pradigastat Stock (Serial Dilution) Primary_Assay Primary Target Assay (e.g., DGAT1 enzyme) Compound->Primary_Assay Off_Target_Assay Off-Target Assays (e.g., Transporters, Kinases) Compound->Off_Target_Assay Incubation1 Incubation with Target Primary_Assay->Incubation1 Incubation2 Incubation with Off-Target Off_Target_Assay->Incubation2 Substrate_Addition1 Add Substrate Incubation1->Substrate_Addition1 Substrate_Addition2 Add Probe Substrate Incubation2->Substrate_Addition2 Detection1 Measure Product Formation Substrate_Addition1->Detection1 Detection2 Measure Substrate Transport Substrate_Addition2->Detection2 Data_Analysis Data Analysis (IC50 Determination) Detection1->Data_Analysis Detection2->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Generalized workflow for determining the in vitro selectivity profile of a compound.

Conclusion

This compound is a potent inhibitor of DGAT1. Its selectivity profile indicates that while it is highly active against its primary target, it also exhibits inhibitory effects on several drug transporters at higher concentrations. This information is critical for understanding the full pharmacological profile of pradigastat, predicting potential drug-drug interactions, and guiding its clinical development and application. The provided data and methodologies offer a technical foundation for researchers and drug development professionals working with DGAT1 inhibitors and related metabolic pathways.

References

Pradigastat Sodium: A Deep Dive into its Pharmacodynamic Effects on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradigastat sodium, a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), has demonstrated significant effects on lipid metabolism, particularly in reducing postprandial and fasting triglycerides. This technical guide provides a comprehensive overview of the pharmacodynamics of Pradigastat, focusing on its mechanism of action, quantitative effects on various lipid parameters, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism and cardiovascular disease.

Mechanism of Action: Inhibition of DGAT1

Pradigastat's primary mechanism of action is the inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. DGAT1 is highly expressed in the enterocytes of the small intestine and catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride molecule.[1][2] This process is fundamental for the absorption of dietary fats.

By inhibiting DGAT1 in the endoplasmic reticulum of enterocytes, Pradigastat effectively blocks the synthesis of triglycerides destined for incorporation into chylomicrons, the large lipoprotein particles responsible for transporting dietary fats from the intestine into the bloodstream.[3][4] This leads to a reduction in the secretion of chylomicrons and, consequently, a decrease in plasma triglyceride levels, particularly in the postprandial state.[3]

Below is a diagram illustrating the signaling pathway of dietary fat absorption and the point of intervention by Pradigastat.

cluster_enterocyte Enterocyte Dietary_Fats Dietary Triglycerides Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Digestion Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Activation DAG Diacylglycerol (DAG) Acyl_CoA->DAG Triglycerides Triglycerides (TG) Acyl_CoA->Triglycerides DAG->Triglycerides DGAT1 DGAT1 DGAT1->Triglycerides Catalyzes Pradigastat Pradigastat Pradigastat->DGAT1 Inhibits Chylomicron_Assembly Chylomicron Assembly Triglycerides->Chylomicron_Assembly Chylomicrons Chylomicrons Chylomicron_Assembly->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream

Figure 1: Pradigastat's Mechanism of Action in the Enterocyte.

Quantitative Pharmacodynamic Effects on Lipid Parameters

Clinical trials, particularly in patients with Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia, have provided robust quantitative data on Pradigastat's effects on various lipid parameters.[3][5]

Triglycerides (TG)

Pradigastat demonstrates a dose-dependent reduction in both fasting and postprandial triglyceride levels.

Table 1: Effect of Pradigastat on Fasting Triglycerides in FCS Patients [3]

Dose (once daily)DurationMean Reduction from Baseline
20 mg21 days41%
40 mg21 days70%

The reduction in fasting triglycerides is primarily attributed to a decrease in chylomicron-triglyceride content.[3]

Postprandial triglyceride excursions following a meal tolerance test were also significantly blunted.

Table 2: Effect of Pradigastat on Postprandial Triglycerides in FCS Patients [3]

Dose (once daily)ParameterMean Reduction
20 mgPeak TG concentration38%
20 mgTG AUC0-9h37%
40 mgPeak TG concentration31%
40 mgTG AUC0-9h30%
Apolipoprotein B48 (ApoB48)

ApoB48 is a structural protein essential for the assembly and secretion of chylomicrons. Consistent with its mechanism of action, Pradigastat significantly reduces both fasting and postprandial ApoB48 levels.

Table 3: Effect of Pradigastat on Fasting and Postprandial ApoB48 in FCS Patients [3]

Dose (once daily)ParameterDose ComparisonRatio of Geometric LS Mean to Baseline (90% CI)p-value
20 mgFasting ApoB48vs 10 mg0.67 (0.49–0.93)0.051
40 mgFasting ApoB48vs 10 mg0.46 (0.34–0.64)0.002
40 mgFasting ApoB48vs 20 mg0.69 (0.52–0.91)0.035
20 mgPostprandial Peak ApoB48vs 10 mgSignificantly decreased<0.05
40 mgPostprandial Peak ApoB48vs 10 mgSignificantly decreased<0.05
20 mgPostprandial ApoB48 AUC0-9hvs 10 mgSignificantly decreased<0.05
40 mgPostprandial ApoB48 AUC0-9hvs 10 mgSignificantly decreased<0.05
Lipoprotein Fractions

Pradigastat's effects on other lipoprotein fractions have also been evaluated.

Table 4: Effect of Pradigastat on Lipoprotein Fractions in FCS Patients [3]

Lipoprotein FractionLipid ComponentEffect of Pradigastat
Chylomicrons (CM)Triglyceride (CM-TG)Consistently reduced at all dose levels
Chylomicrons (CM)CholesterolReduced, with incremental reductions at higher doses
Very-Low-Density Lipoprotein (VLDL)Triglyceride (VLDL-TG)Mostly unchanged
Low-Density Lipoprotein (LDL)Cholesterol (LDL-C)Mixed effects; a modest increase was seen at the 20 mg dose, but the absolute post-treatment level was low (43.3 mg/dL)
High-Density Lipoprotein (HDL)Cholesterol (HDL-C)Generally increased lipid content, particularly cholesterol

Experimental Protocols

The primary clinical evidence for Pradigastat's pharmacodynamics comes from an open-label, sequential-treatment study in patients with genetically confirmed FCS (ClinicalTrials.gov Identifier: NCT01146522).[3][4]

Study Design

The study followed a structured protocol to assess the safety, tolerability, and efficacy of Pradigastat.

cluster_workflow Clinical Trial Workflow for Pradigastat in FCS Recruitment Patient Recruitment (n=6, genetically confirmed FCS) Run_in 1-Week Very Low-Fat Diet Run-in Recruitment->Run_in Baseline Baseline Lipid Assessment (including Meal Tolerance Test) Run_in->Baseline Treatment1 Treatment Period 1: Pradigastat 20 mg/day (21 days) Baseline->Treatment1 Washout1 ≥4-Week Washout Treatment1->Washout1 Treatment2 Treatment Period 2: Pradigastat 40 mg/day (21 days) Washout1->Treatment2 Washout2 ≥4-Week Washout Treatment2->Washout2 Treatment3 Treatment Period 3: Pradigastat 10 mg/day (21 days) Washout2->Treatment3 Endpoint Endpoint Analysis: Fasting & Postprandial TG, ApoB48, Lipoprotein Fractions Treatment3->Endpoint

Figure 2: Experimental Workflow of the Pradigastat FCS Clinical Trial.
Patient Population

  • Six patients with genetically confirmed Familial Chylomicronemia Syndrome.[3]

  • Aged 18 years or older.

  • Maintained on a very low-fat diet.

Dosing and Administration
  • Oral administration of Pradigastat once daily.[3]

  • Three consecutive 21-day treatment periods with doses of 20 mg, 40 mg, and 10 mg, respectively.[3]

  • Treatment periods were separated by washout periods of at least 4 weeks.[3]

Analytical Methods
  • Lipid Analysis: Standard colorimetric methods were used to measure triglyceride and cholesterol content in plasma and lipoprotein fractions.

  • Apolipoprotein Analysis: Nephelometry was used for the quantification of apolipoproteins.

  • Lipoprotein Fractionation: Lipoprotein fractions (chylomicrons, VLDL, LDL, and HDL) were separated for compositional analysis.

Preclinical Pharmacodynamics

Preclinical studies in various animal models of hyperlipidemia have corroborated the findings from human clinical trials. In rodent models, administration of DGAT1 inhibitors, including Pradigastat, has been shown to:

  • Attenuate the maximal postprandial rise in serum triglyceride concentrations in a dose-dependent manner.

  • Abolish the postprandial triglyceride response at higher doses.

  • Be effective in models featuring insulin resistance.[6]

These preclinical findings provided the foundational evidence for the therapeutic potential of DGAT1 inhibition in managing hypertriglyceridemia.

Conclusion

This compound, through its targeted inhibition of DGAT1, has demonstrated a profound impact on lipid metabolism, leading to substantial reductions in both fasting and postprandial triglycerides and ApoB48. The quantitative data from clinical trials in FCS patients, supported by preclinical evidence, underscores the potential of this therapeutic approach for managing severe hypertriglyceridemia. The detailed experimental protocols outlined in this guide provide a framework for future research and development in this area. Further investigation into the long-term efficacy and safety of DGAT1 inhibitors is warranted to fully realize their therapeutic potential in a broader range of metabolic disorders.

References

Pradigastat Sodium and Its Impact on Triglyceride Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradigastat Sodium (formerly LCQ908) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides.[1][2][3] This document provides a comprehensive overview of the mechanism of action of Pradigastat, its effects on triglyceride metabolism, and the experimental evidence supporting its therapeutic potential, particularly in the context of Familial Chylomicronemia Syndrome (FCS).

Introduction: The Role of DGAT1 in Triglyceride Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1] This process is fundamental to the absorption of dietary fats in the small intestine. In enterocytes, newly absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides, which are then packaged into chylomicrons. These lipoprotein particles are subsequently secreted into the lymphatic system and then enter the bloodstream, delivering dietary lipids to various tissues.

In conditions of excessive triglyceride synthesis or impaired clearance, such as in Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by lipoprotein lipase (LPL) deficiency, severe hypertriglyceridemia and chylomicronemia occur.[4] Inhibition of DGAT1 presents a logical therapeutic strategy to mitigate the overproduction of triglycerides at the source.

This compound: Mechanism of Action

This compound is a selective inhibitor of the DGAT1 enzyme, with an IC50 of 0.157 µM.[2][3] By blocking the action of DGAT1 in the enterocytes of the small intestine, Pradigastat directly reduces the synthesis of triglycerides from dietary fats. This leads to a decrease in the triglyceride content of chylomicrons and a subsequent reduction in their secretion into the circulation.[1][5] The primary effect of Pradigastat is therefore the blunting of postprandial hypertriglyceridemia.

cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary Fats Dietary Fats Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats->Fatty Acids & Monoglycerides Digestion Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoglycerides->Diacylglycerol (DAG) Esterification Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) Acylation Triglycerides (TG)->Chylomicrons Packaging with ApoB48 Reduced Postprandial\nTriglycerides Reduced Postprandial Triglycerides Chylomicrons->Reduced Postprandial\nTriglycerides Secretion DGAT1 DGAT1 Pradigastat Pradigastat Pradigastat->DGAT1 Inhibition

Caption: Pradigastat's Mechanism of Action on Triglyceride Synthesis.

Clinical Evidence: A Key Study in Familial Chylomicronemia Syndrome

A pivotal open-label, multi-center clinical trial (NCT01146522) investigated the efficacy, safety, and tolerability of Pradigastat in patients with FCS.[4][6][7]

Experimental Protocol

The study enrolled six patients with a confirmed diagnosis of FCS.[6][7] The protocol involved a sequential, dose-escalation design with washout periods.[7]

G cluster_study_flow Clinical Trial Workflow (NCT01146522) Screening Screening Run_in 1-Week Very Low-Fat Diet Run-in Screening->Run_in Baseline Baseline Lipid Assessment & Low-Fat Meal Tolerance Test Run_in->Baseline Treatment_1 Treatment Period 1: Pradigastat 20 mg/day (21 days) Baseline->Treatment_1 Washout_1 ≥4-Week Washout Treatment_1->Washout_1 Treatment_2 Treatment Period 2: Pradigastat 40 mg/day (21 days) Washout_1->Treatment_2 Washout_2 ≥4-Week Washout Treatment_2->Washout_2 Treatment_3 Treatment Period 3: Pradigastat 10 mg/day (21 days) Washout_2->Treatment_3 Follow_up End of Study Treatment_3->Follow_up

Caption: Experimental Workflow of the Pradigastat FCS Clinical Trial.

Key assessments included fasting and postprandial triglyceride and apolipoprotein B48 (ApoB48) levels.[7] Fasting triglyceride levels were measured weekly during the treatment periods.[7]

Efficacy Data

Pradigastat demonstrated a significant, dose-dependent reduction in both fasting and postprandial triglycerides.

Table 1: Effect of Pradigastat on Fasting Triglyceride Levels [4][6][7]

DoseDurationMean Reduction from Baseline
20 mg/day21 days41%
40 mg/day21 days70%

Data presented as percentage reduction in geometric mean fasting triglyceride levels.

The reduction in fasting triglycerides was primarily attributed to a decrease in chylomicron triglyceride content.[6][7]

Table 2: Effect of Pradigastat on Postprandial Triglycerides (Area Under the Curve 0-9 hours) [4][8]

DoseChange in AUC0-9h vs. Baseline
10 mg/dayIncreased
20 mg/day-37%
40 mg/day-30%

AUC0-9h: Area under the curve over 9 hours after a low-fat meal tolerance test.

Table 3: Effect of Pradigastat on Fasting Apolipoprotein B48 Levels [4]

DoseChange vs. 10 mg dose
20 mg/daySignificant Decrease (p=0.051)
40 mg/daySignificant Decrease (p=0.002)

Safety and Tolerability

In the FCS clinical trial, Pradigastat was generally safe and well-tolerated.[6][7] The most commonly reported adverse events were mild and transient gastrointestinal issues.[6][7] However, in broader clinical development for other indications, gastrointestinal side effects were more pronounced and ultimately led to the discontinuation of its development.[8][9]

Pharmacokinetics

Following oral administration, Pradigastat is absorbed slowly, with a median time to maximum concentration (Tmax) of approximately 10 hours, and it has a long elimination half-life.[4][10] Steady-state exposure is typically reached by day 14 of daily dosing.[7] Pradigastat is primarily metabolized by hepatic glucuronosyl transferase (UGT) enzymes and eliminated through the feces via the biliary pathway.[11][12]

Conclusion

This compound, as a selective DGAT1 inhibitor, has demonstrated a clear mechanism of action in reducing triglyceride synthesis. Clinical data from studies in patients with Familial Chylomicronemia Syndrome have shown its potent ability to lower both fasting and postprandial triglyceride levels by inhibiting the production of chylomicrons in the intestine.[4][6][7] While its development was halted due to gastrointestinal tolerability issues in broader patient populations, the data generated from its clinical investigation provide valuable insights into the therapeutic potential of DGAT1 inhibition for managing severe hypertriglyceridemia.[8][9] These findings underscore the importance of the DGAT1 pathway in lipid metabolism and may inform the development of future therapies for disorders of triglyceride metabolism.

References

Pradigastat Sodium: A Technical Guide to Early-Stage Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-stage research and development of Pradigastat Sodium, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). This document details the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for relevant assays. Visualizations of signaling pathways, experimental workflows, and logical relationships are included to facilitate a deeper understanding of Pradigastat's role in lipid metabolism and its therapeutic potential.

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the enzyme diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol (DAG) to form triglycerides (TGs).[2] This process is particularly important in the small intestine for the absorption of dietary fats. By inhibiting DGAT1, Pradigastat effectively reduces the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides in the bloodstream.[1] This leads to a significant reduction in postprandial (after-meal) and fasting triglyceride levels.[3][4][5]

The inhibition of DGAT1 in the intestine also leads to an increase in the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6][7][8] These hormones play a role in glucose homeostasis and appetite regulation, suggesting additional therapeutic benefits of Pradigastat in metabolic disorders.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

Table 1: In Vitro Inhibitory Activity of Pradigastat
TargetAssay TypeTest SystemIC50 (µM)Reference
DGAT1Enzymatic Assay---0.157[9]
BCRPEfflux Activity AssayHuman Ovarian Cancer Cells5[9]
OATP1B1Transporter Activity Assay---1.66[9]
OATP1B3Transporter Activity Assay---3.34[9]
OAT3Transporter Activity Assay---0.973[9]
Table 2: Pharmacokinetic Parameters of Pradigastat in Healthy Volunteers (Single Dose)
Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Reference
11.9 ± 0.710.0 (4.0 - 24.0)134 ± 5477 ± 22[10]
35.4 ± 2.110.0 (4.0 - 24.0)425 ± 18986 ± 28[10]
1015.1 ± 6.212.0 (4.0 - 24.0)1480 ± 64097 ± 34[10]
3038.6 ± 15.110.0 (4.0 - 48.0)4450 ± 1960113 ± 46[10]
10098.4 ± 38.710.0 (4.0 - 48.0)12600 ± 5400125 ± 49[10]
300211 ± 8312.0 (4.0 - 48.0)29800 ± 12300124 ± 41[10]

Data are presented as mean ± SD, except for Tmax which is median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 3: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS)
DoseTreatment DurationParameterBaseline (mg/dL)End of Treatment (mg/dL)Percent ReductionReference
20 mg/day21 daysFasting Triglycerides1892.91116.841%[11][4]
40 mg/day21 daysFasting Triglycerides1892.9567.970%[11][4]

Baseline values represent the geometric mean after a 1-week dietary run-in period.

Experimental Protocols

In Vitro DGAT1 Enzyme Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of a compound against DGAT1.

Materials:

  • Human recombinant DGAT1 enzyme

  • Diacylglycerol (DAG) substrate

  • [14C]-Oleoyl-CoA (radiolabeled acyl-CoA substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM EDTA)

  • Scintillation cocktail

  • Test compound (Pradigastat)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and DAG.

  • Add varying concentrations of Pradigastat or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [14C]-Oleoyl-CoA.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water, 80:20:2 v/v/v).

  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation to separate the phases.

  • Transfer an aliquot of the upper organic phase (containing the radiolabeled triglycerides) to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

  • Calculate the percent inhibition for each concentration of Pradigastat and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Fat Tolerance Test (OFTT)

This protocol outlines a typical oral fat tolerance test in a clinical setting to assess the effect of a drug on postprandial lipemia.

Study Design:

  • Randomized, double-blind, placebo-controlled design.

  • Subjects fast overnight for at least 10 hours before the test.

Procedure:

  • Administer a single oral dose of Pradigastat or placebo with a standardized volume of water.

  • After a specified time (e.g., 1-2 hours), subjects consume a high-fat meal. The meal composition should be standardized, for example, providing approximately 1000 kcal with 60% of calories from fat.

  • Collect blood samples at baseline (pre-meal) and at regular intervals post-meal (e.g., 1, 2, 3, 4, 6, and 8 hours).

  • Process the blood samples to obtain plasma.

  • Analyze plasma samples for triglyceride concentrations using a validated analytical method (e.g., enzymatic colorimetric assay).

  • Calculate the postprandial triglyceride response by determining the area under the curve (AUC) of the plasma triglyceride concentration-time profile.

  • Compare the triglyceride AUC between the Pradigastat and placebo groups to assess the drug's effect on postprandial lipemia.

Visualizations

Signaling Pathway of Pradigastat's Action

Pradigastat_Mechanism cluster_enterocyte Dietary_Fat Dietary Fat Fatty_Acids_MAG Fatty Acids & Monoglycerides (MAG) Dietary_Fat->Fatty_Acids_MAG Digestion Enterocyte Intestinal Enterocyte Fatty_Acids_MAG->Enterocyte Absorption DAG Diacylglycerol (DAG) Fatty_Acids_MAG->DAG Re-esterification L_Cells Intestinal L-Cells Enterocyte->L_Cells Increased luminal lipids stimulate Triglycerides Triglycerides (TG) DAG->Triglycerides Acyl_CoA Acyl-CoA Acyl_CoA->Triglycerides DGAT1 DGAT1 DGAT1->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Packaging Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion Pradigastat This compound Pradigastat->DGAT1 Inhibits GLP1_PYY GLP-1 & PYY Secretion L_Cells->GLP1_PYY GLP1_PYY->Bloodstream

Caption: Mechanism of action of this compound in the intestinal enterocyte.

Experimental Workflow for a First-in-Human Clinical Trial

FIM_Workflow Screening Screening of Healthy Overweight/Obese Volunteers Randomization Randomization Screening->Randomization SAD Single Ascending Dose (SAD) Cohorts Randomization->SAD Part 1 MAD Multiple Ascending Dose (MAD) Cohorts Randomization->MAD Part 2 Placebo_SAD Placebo (SAD) SAD->Placebo_SAD Dose_Escalation_SAD Dose Escalation (e.g., 1, 3, 10, 30, 100, 300 mg) SAD->Dose_Escalation_SAD Placebo_MAD Placebo (MAD) MAD->Placebo_MAD Dose_Escalation_MAD Dose Escalation (e.g., 1, 5, 10, 25 mg for 14 days) MAD->Dose_Escalation_MAD PK_PD_SAD Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling Placebo_SAD->PK_PD_SAD PK_PD_MAD PK/PD Sampling (pre-dose and post-dose) Placebo_MAD->PK_PD_MAD Dose_Escalation_SAD->PK_PD_SAD Dose_Escalation_MAD->PK_PD_MAD Safety_Monitoring_SAD Safety and Tolerability Monitoring PK_PD_SAD->Safety_Monitoring_SAD Safety_Monitoring_MAD Ongoing Safety and Tolerability Monitoring PK_PD_MAD->Safety_Monitoring_MAD Data_Analysis Data Analysis Safety_Monitoring_SAD->Data_Analysis Safety_Monitoring_MAD->Data_Analysis

Caption: Workflow of a typical first-in-human, single and multiple ascending dose clinical trial.

Logical Relationships of Pradigastat's Effects

Logical_Relationships Pradigastat This compound DGAT1_Inhibition DGAT1 Inhibition Pradigastat->DGAT1_Inhibition causes Reduced_TG_Synthesis Reduced Triglyceride Synthesis in Intestine DGAT1_Inhibition->Reduced_TG_Synthesis Increased_Gut_Hormones Increased GLP-1 & PYY Secretion DGAT1_Inhibition->Increased_Gut_Hormones Reduced_Chylomicron Reduced Chylomicron Secretion Reduced_TG_Synthesis->Reduced_Chylomicron Lower_Postprandial_TG Lower Postprandial Triglycerides Reduced_Chylomicron->Lower_Postprandial_TG Lower_Fasting_TG Lower Fasting Triglycerides Reduced_Chylomicron->Lower_Fasting_TG Therapeutic_Potential Therapeutic Potential Lower_Postprandial_TG->Therapeutic_Potential Lower_Fasting_TG->Therapeutic_Potential Increased_Gut_Hormones->Therapeutic_Potential FCS Familial Chylomicronemia Syndrome (FCS) Therapeutic_Potential->FCS for Hypertriglyceridemia Hypertriglyceridemia Therapeutic_Potential->Hypertriglyceridemia for Metabolic_Syndrome Metabolic Syndrome Therapeutic_Potential->Metabolic_Syndrome for

Caption: Logical flow from molecular action to therapeutic potential of Pradigastat.

References

Methodological & Application

Pradigastat Sodium: Application Notes and Protocols for Use in Hyperlipidemic Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradigastat Sodium is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT1). DGAT1 plays a crucial role in the final step of triglyceride synthesis. In the small intestine, DGAT1 is highly expressed in enterocytes and is integral to the absorption of dietary fats and the formation of chylomicrons. By inhibiting DGAT1, this compound effectively reduces the synthesis and secretion of chylomicron triglycerides, leading to a decrease in postprandial (after-meal) triglyceride levels in the bloodstream.[1][2] This mechanism of action makes Pradigastat a significant compound of interest for the management of hyperlipidemia, particularly conditions characterized by elevated chylomicron levels.

These application notes provide an overview of the use of this compound in preclinical hyperlipidemic animal models, including detailed experimental protocols and representative data to guide researchers in their study design. While specific preclinical data on Pradigastat in animal models is not extensively published, the following protocols are based on established methodologies for inducing hyperlipidemia and studies conducted with other selective DGAT1 inhibitors.

Mechanism of Action: DGAT1 Inhibition

This compound targets DGAT1, an enzyme that catalyzes the final step of triglyceride synthesis from diacylglycerol and fatty acyl-CoA. This process is fundamental for the assembly of chylomicrons in the small intestine. Chylomicrons are large lipoprotein particles that transport dietary lipids from the intestines to other parts of the body. In a state of hyperlipidemia, particularly postprandial hyperlipidemia, there is an excessive amount of these triglyceride-rich lipoproteins in the blood.

By inhibiting DGAT1, this compound effectively blocks the synthesis of triglycerides within the enterocytes. This leads to a reduction in the formation and secretion of chylomicrons into the lymphatic system and subsequently into the bloodstream. The result is a blunting of the sharp increase in plasma triglycerides that typically follows a high-fat meal.[1]

cluster_Enterocyte Small Intestine Enterocyte Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids_MAG Fatty Acids & Monoglycerides (MAG) Dietary_Fat->Fatty_Acids_MAG Digestion DAG Diacylglycerol (DAG) Fatty_Acids_MAG->DAG Re-esterification Triglycerides Triglycerides (TG) DAG->Triglycerides Acyl-CoA Chylomicron Chylomicron Assembly Triglycerides->Chylomicron Bloodstream To Lymph & Bloodstream Chylomicron->Bloodstream Pradigastat This compound DGAT1 DGAT1 Enzyme Pradigastat->DGAT1 Inhibits DGAT1->DAG Catalyzes

Figure 1. Signaling pathway of this compound in inhibiting DGAT1-mediated triglyceride synthesis and chylomicron formation in an intestinal enterocyte.

Hyperlipidemic Animal Models

Several animal models are utilized to study hyperlipidemia and the effects of lipid-lowering agents. The choice of model often depends on the specific aspect of lipid metabolism being investigated.

  • High-Fat Diet (HFD)-Induced Hyperlipidemic Models: These are the most common models. Rodents, such as mice, rats, and hamsters, are fed a diet rich in saturated fats and cholesterol for several weeks to induce obesity, hypertriglyceridemia, and hypercholesterolemia.[3][4][5][6] The Syrian Golden hamster is considered a particularly relevant model as its lipid metabolism, including the presence of cholesteryl ester transfer protein (CETP), closely resembles that of humans.[7]

  • Genetic Models:

    • Zucker Rats (fa/fa): These rats have a mutation in the leptin receptor gene, leading to obesity, hyperphagia, and severe hyperlipidemia. They are a well-established model for studying metabolic syndrome.[8]

    • db/db Mice: Similar to Zucker rats, these mice have a mutation in the leptin receptor, resulting in a phenotype of obesity, insulin resistance, and hyperlipidemia.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in two representative hyperlipidemic animal models.

Protocol 1: High-Fat Diet-Induced Hyperlipidemia in Syrian Golden Hamsters

This protocol is designed to assess the effect of this compound on plasma triglycerides in a diet-induced model of hyperlipidemia.

1. Animal Model:

  • Male Syrian Golden hamsters, 8-10 weeks old.

2. Induction of Hyperlipidemia:

  • House the hamsters in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).

  • Provide ad libitum access to a high-fat diet (e.g., 20% fat, 1.5% cholesterol) for a period of 4-6 weeks to establish hyperlipidemia. A control group will receive a standard chow diet.

3. Experimental Groups (n=8-10 per group):

  • Group 1: Normal Control (Standard Chow Diet + Vehicle)

  • Group 2: High-Fat Diet Control (HFD + Vehicle)

  • Group 3: this compound (Low Dose) in HFD

  • Group 4: this compound (Medium Dose) in HFD

  • Group 5: this compound (High Dose) in HFD

4. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administer this compound or vehicle once daily via oral gavage for 14-28 days. Dosages can be determined based on preliminary studies, with a range of 1 to 30 mg/kg being a reasonable starting point.

5. Sample Collection and Analysis:

  • Collect blood samples from the retro-orbital sinus or saphenous vein at baseline (before treatment) and at the end of the treatment period. Animals should be fasted for 4-6 hours before blood collection.

  • Centrifuge blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C) (calculated or measured)

6. Statistical Analysis:

  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the means between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Start Acclimatization (1 week) Induction High-Fat Diet Induction (4-6 weeks) Start->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Oral Gavage (Pradigastat or Vehicle) (14-28 days) Grouping->Treatment Blood_Collection Blood Sample Collection (Fasted) Treatment->Blood_Collection Analysis Plasma Lipid Profile Analysis Blood_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Figure 2. Experimental workflow for evaluating this compound in a high-fat diet-induced hyperlipidemic hamster model.

Protocol 2: Genetically Obese Zucker Rat Model

This protocol outlines the use of the Zucker rat, a genetic model of obesity and hyperlipidemia, to assess the effects of this compound.

1. Animal Model:

  • Male Zucker fatty (fa/fa) rats and their lean littermates (fa/+ or +/+), 10-12 weeks old.

2. Experimental Groups (n=8-10 per group):

  • Group 1: Lean Control (Lean Rats + Vehicle)

  • Group 2: Obese Control (Zucker Fatty Rats + Vehicle)

  • Group 3: this compound (Low Dose) in Zucker Fatty Rats

  • Group 4: this compound (Medium Dose) in Zucker Fatty Rats

  • Group 5: this compound (High Dose) in Zucker Fatty Rats

3. Drug Administration:

  • Prepare and administer this compound as described in Protocol 1. The treatment duration is typically 14 days.

4. Sample Collection and Analysis:

  • Follow the sample collection and analysis procedures as detailed in Protocol 1. In addition to the standard lipid panel, analysis of free fatty acids (FFA) can provide further insight into the metabolic effects of DGAT1 inhibition.

5. Statistical Analysis:

  • Perform statistical analysis as described in Protocol 1.

Data Presentation

The following tables present representative data from a study using a selective DGAT1 inhibitor (A-922500) in hyperlipidemic animal models. This data is illustrative of the expected outcomes from studies with this compound.

Table 1: Effect of a DGAT1 Inhibitor on Plasma Lipids in High-Fat Diet-Fed Syrian Golden Hamsters (14-day treatment)

Treatment GroupDose (mg/kg)Triglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-C (mg/dL)
HFD Control Vehicle250 ± 25300 ± 30100 ± 10
DGAT1 Inhibitor 0.3210 ± 20280 ± 28105 ± 11
DGAT1 Inhibitor 3118 ± 12*250 ± 25110 ± 12

Data are presented as mean ± SEM. *p<0.05 compared to HFD Control. Data is representative and based on studies with a similar DGAT1 inhibitor.

Table 2: Effect of a DGAT1 Inhibitor on Plasma Lipids in Zucker Fatty Rats (14-day treatment)

Treatment GroupDose (mg/kg)Triglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-C (mg/dL)Free Fatty Acids (mmol/L)
Lean Control Vehicle100 ± 10120 ± 1280 ± 80.5 ± 0.05
Obese Control Vehicle400 ± 40180 ± 1860 ± 61.0 ± 0.1
DGAT1 Inhibitor 0.3350 ± 35175 ± 1765 ± 70.8 ± 0.08
DGAT1 Inhibitor 3244 ± 24170 ± 1775 ± 80.68 ± 0.07*

Data are presented as mean ± SEM. *p<0.05 compared to Obese Control. Data is representative and based on studies with a similar DGAT1 inhibitor.

Summary and Conclusion

This compound, as a selective DGAT1 inhibitor, presents a targeted approach to lowering plasma triglycerides by inhibiting their synthesis and subsequent chylomicron formation in the intestine. The use of hyperlipidemic animal models, such as high-fat diet-induced rodents and genetically obese rats, is crucial for the preclinical evaluation of its efficacy. The protocols outlined in these application notes provide a framework for conducting such studies. The expected outcome of treatment with this compound in these models is a significant, dose-dependent reduction in plasma triglycerides, particularly in the postprandial state. Further investigations may also explore its effects on other metabolic parameters such as body weight, glucose tolerance, and hepatic steatosis. These preclinical studies are essential for establishing the therapeutic potential of this compound for the treatment of hyperlipidemic conditions in humans.

References

Application Notes and Protocols for Pradigastat Sodium in Mouse Models of Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pradigastat Sodium, a selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, in preclinical mouse models of dyslipidemia. This document outlines the mechanism of action, suggested dosing, and detailed protocols for inducing dyslipidemia, administering the compound, and analyzing its effects on lipid profiles.

Introduction to this compound

This compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2] DGAT1 plays a crucial role in the final step of triglyceride synthesis in the small intestine, making it a key target for therapies aimed at reducing the absorption of dietary fats.[1][2] By inhibiting DGAT1, this compound has been shown to decrease the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides, thereby blunting postprandial hypertriglyceridemia.[1] Its efficacy in reducing triglyceride levels has been demonstrated in both animal models and human clinical trials, highlighting its potential as a therapeutic agent for various forms of dyslipidemia.[1][2][3][4][5]

Mechanism of Action Signaling Pathway

cluster_0 Inside Enterocyte Dietary Fats Dietary Fats Monoglycerides & Fatty Acids Monoglycerides & Fatty Acids Dietary Fats->Monoglycerides & Fatty Acids Digestion Enterocyte Enterocyte Monoglycerides & Fatty Acids->Enterocyte Triglyceride Synthesis Triglyceride Synthesis DGAT1 DGAT1 Triglyceride Synthesis->DGAT1 Chylomicrons Chylomicrons DGAT1->Chylomicrons Final Step This compound This compound This compound->DGAT1 Inhibits Reduced Triglyceride Absorption Reduced Triglyceride Absorption Chylomicrons->Reduced Triglyceride Absorption

Caption: Mechanism of Action of this compound.

Dosing Information for Mouse Models

While specific preclinical dosing for this compound in mouse models of dyslipidemia is not extensively published, data from other selective DGAT1 inhibitors can provide a starting point for dose-ranging studies. It is crucial to perform a dose-response study to determine the optimal dose for the specific mouse model and experimental endpoint.

Table 1: Suggested Dose Ranges for this compound in Mice

ParameterRecommendationRationale/Reference
Starting Dose Range 1 - 10 mg/kg/dayBased on effective doses of other DGAT1 inhibitors in mice.
Route of Administration Oral gavageEnsures accurate dosing.
Vehicle 0.5% (w/v) methylcellulose or 1% (w/v) carboxymethylcellulose in waterCommonly used vehicles for oral administration of hydrophobic compounds.
Dosing Frequency Once dailyPradigastat has a long half-life in humans, suggesting once-daily dosing may be sufficient.[1]
Treatment Duration 2 - 8 weeksDependent on the specific dyslipidemia model and the desired endpoint (e.g., changes in plasma lipids, atherosclerosis development).

Note: The optimal dose and duration should be empirically determined by the researcher.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model of Dyslipidemia

This protocol describes the induction of dyslipidemia in mice through a high-fat diet, a commonly used model to study metabolic diseases.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD): 45-60% kcal from fat

  • Control Diet: Standard chow (10% kcal from fat)

  • Animal caging and husbandry supplies

  • Weighing scale

Procedure:

  • Acclimatize mice for at least one week to the animal facility conditions.

  • Randomize mice into two groups: Control and High-Fat Diet.

  • House mice individually or in small groups (up to 5 per cage).

  • Provide ad libitum access to either the control diet or the HFD and water for 8-16 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the dietary intervention period, mice on the HFD will exhibit significant weight gain, hyperlipidemia, and insulin resistance, making them suitable for testing the efficacy of this compound.

Oral Gavage Administration of this compound

This protocol details the procedure for administering this compound via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Syringes (1 mL)

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

  • Weighing scale

Procedure:

  • Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Weigh the mouse to calculate the exact volume to be administered.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Once the needle is in the esophagus, slowly administer the dosing solution.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for a few minutes post-gavage for any signs of distress.

Blood Sample Collection and Lipid Profile Analysis

This protocol describes the collection of blood samples and subsequent analysis of plasma triglycerides and other lipids.

Materials:

  • Anesthetics (e.g., isoflurane)

  • Collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Pipettes and tips

  • Commercial triglyceride assay kit

Procedure:

Blood Collection (Terminal - Cardiac Puncture):

  • Anesthetize the mouse deeply with isoflurane.

  • Position the mouse on its back.

  • Insert a 25-27 gauge needle attached to a 1 mL syringe into the thoracic cavity at the point of maximal heartbeat.

  • Gently aspirate blood into the syringe.

  • Transfer the blood immediately to an EDTA-coated microtube.

  • Euthanize the mouse via an approved secondary method (e.g., cervical dislocation) while still under anesthesia.

Plasma Separation:

  • Keep the blood tubes on ice.

  • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer it to a new, clean tube.

  • Store plasma at -80°C until analysis.

Triglyceride Measurement:

  • Thaw the plasma samples on ice.

  • Use a commercial colorimetric or fluorometric triglyceride assay kit.

  • Follow the manufacturer's instructions for the preparation of standards and samples.

  • Typically, a small volume of plasma (5-10 µL) is required.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the triglyceride concentration based on the standard curve.

Experimental Workflow Diagram

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Acclimatization Acclimatization Dietary Intervention Dietary Intervention Acclimatization->Dietary Intervention 1 week Dyslipidemic Mice Dyslipidemic Mice Dietary Intervention->Dyslipidemic Mice 8-16 weeks Pradigastat Dosing Pradigastat Dosing Dyslipidemic Mice->Pradigastat Dosing Vehicle Control Vehicle Control Dyslipidemic Mice->Vehicle Control Blood Collection Blood Collection Pradigastat Dosing->Blood Collection 2-8 weeks Vehicle Control->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Lipid Profile Analysis Lipid Profile Analysis Plasma Separation->Lipid Profile Analysis

Caption: Experimental workflow for this compound studies.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.

Table 2: Example Data Summary Table for Lipid Profile Analysis

Treatment GroupNBody Weight (g)Plasma Triglycerides (mg/dL)Total Cholesterol (mg/dL)
Control (Chow) 10Mean ± SEMMean ± SEMMean ± SEM
Vehicle (HFD) 10Mean ± SEMMean ± SEMMean ± SEM
Pradigastat (1 mg/kg) 10Mean ± SEMMean ± SEMMean ± SEM
Pradigastat (3 mg/kg) 10Mean ± SEMMean ± SEMMean ± SEM
Pradigastat (10 mg/kg) 10Mean ± SEMMean ± SEMMean ± SEM

Conclusion

This compound, as a selective DGAT1 inhibitor, presents a promising therapeutic approach for managing dyslipidemia by targeting intestinal triglyceride synthesis. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound in mouse models of dyslipidemia. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this and other DGAT1 inhibitors.

References

Application Notes and Protocols for Pradigastat Sodium Oral Gavage Formulation in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pradigastat Sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2][3] DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fats by catalyzing the final step in triglyceride synthesis, leading to the formation of chylomicrons.[3] By inhibiting DGAT1, Pradigastat reduces the synthesis and secretion of triglycerides, making it a subject of investigation for metabolic diseases such as familial chylomicronemia syndrome (FCS), obesity, and diabetes.[1][3][4][5]

These application notes provide a detailed protocol for the preparation of a this compound oral gavage formulation suitable for rodent studies and the subsequent administration procedure in rats.

Physicochemical Properties of this compound

This compound is classified as a Biopharmaceutical Classification System (BCS) class II compound, characterized by low solubility and high permeability.[3] Its aqueous solubility is very low, particularly in the physiological pH range of 1 to 7 (< 13 µg/mL).[3] This necessitates the use of a suspension formulation for effective oral administration in preclinical models.

PropertyValueReference
Molecular Formula C₂₅H₂₃F₃N₃NaO₂[5][6]
Molecular Weight 477.46 g/mol [5][6]
CAS Number 956136-98-4[1][5]
Mechanism of Action Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibitor[1][4]
BCS Class Class II[3]
Aqueous Solubility Very low (< 13 µg/mL at pH 1-7)[3]
Permeability Moderate-to-high[3]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Given this compound's low solubility, a suspension is the required formulation for oral gavage. The following protocol describes the preparation of a common and effective vehicle using carboxymethylcellulose (CMC), a standard suspending agent.

Materials and Equipment:

  • This compound powder

  • Sodium carboxymethylcellulose (Na-CMC), low viscosity

  • Sterile water for injection or purified water

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Glass beaker or bottle

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)[7]

Procedure:

  • Vehicle Preparation (0.5% w/v Na-CMC):

    • Weigh the required amount of Na-CMC (e.g., 0.5 g for 100 mL of vehicle).

    • Measure 80% of the final required volume of sterile water into a beaker with a magnetic stir bar (e.g., 80 mL for a 100 mL final volume).

    • Heat the water to approximately 60-70°C to aid in dissolving the CMC.

    • Slowly sprinkle the Na-CMC powder onto the vortex of the stirring water to prevent clumping.

    • Continue stirring until the Na-CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.

    • Remove the solution from the heat and allow it to cool to room temperature.

    • Once cooled, transfer the solution to a graduated cylinder and add sterile water to reach the final desired volume (e.g., 100 mL). Mix thoroughly.

  • This compound Suspension Preparation:

    • Determine the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (e.g., 5 or 10 mL/kg).

    • Calculation Example:

      • Desired Dose: 10 mg/kg

      • Dosing Volume: 5 mL/kg

      • Required Concentration = (10 mg/kg) / (5 mL/kg) = 2 mg/mL

    • Weigh the precise amount of this compound powder needed for the total volume of suspension.

    • Place the weighed powder into a suitable container (e.g., glass vial or bottle).

    • Add a small amount of the 0.5% Na-CMC vehicle to the powder to create a paste. Mix thoroughly with a spatula to ensure the powder is fully wetted.

    • Gradually add the remaining vehicle while continuously mixing (e.g., using a vortex mixer or magnetic stirrer) to achieve the final desired volume and concentration.

    • For a homogenous suspension, sonicate the mixture for 10-15 minutes.[7]

    • Store the suspension at 2-8°C, protected from light. Ensure the suspension is brought to room temperature and thoroughly re-suspended (by vortexing or stirring) before each use.

Alternative Formulations: For reference, other potential suspension vehicles that can be explored include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7]

  • 0.5% methylcellulose with 0.02% sodium lauryl sulfate.[8]

Protocol 2: Oral Gavage Administration to Rats

This protocol outlines the standard procedure for safely administering the prepared this compound suspension to rats via oral gavage. This technique requires training and skill to minimize animal stress and prevent injury.[9][10]

Materials and Equipment:

  • Prepared this compound suspension

  • Appropriately sized syringes (1-3 mL)

  • Oral gavage needles (feeding tubes). Flexible tubes are preferred to reduce the risk of trauma.[10][11]

  • Animal scale

  • Permanent marker (optional, for marking the tube)

Rat Weight (g)Recommended Gavage Needle GaugeRecommended Length
150 - 25018 G2 - 3 inches
250 - 500+16 G3 - 3.5 inches
(Note: These are general recommendations; select the size based on the specific animal).[11][12]

Procedure:

  • Preparation:

    • Weigh the rat accurately to calculate the precise volume of suspension to be administered. The maximum recommended dosing volume is 10 mL/kg.[9][11]

    • Calculation Example:

      • Rat Weight: 300 g (0.3 kg)

      • Dose Concentration: 2 mg/mL

      • Dosing Volume: 5 mL/kg

      • Volume to Administer = 0.3 kg * 5 mL/kg = 1.5 mL

    • Thoroughly re-suspend the this compound formulation by vortexing.

    • Draw the calculated volume into the syringe. Ensure there are no air bubbles. Attach the gavage needle.

  • Measuring Tube Length:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib (xiphoid process).[11][12] This estimates the distance to the stomach.

    • You may mark this length on the tube with a permanent marker to prevent over-insertion.[12]

  • Animal Restraint:

    • Restrain the rat firmly but gently, ensuring its head and body are in a straight vertical line to facilitate passage into the esophagus.[13]

    • Hold the rat near the thoracic region and support its lower body. A towel can be used to wrap the animal if necessary.[9]

  • Gavage Needle Insertion:

    • Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars).[11]

    • Advance the needle gently along the roof of the mouth, over the tongue. The rat will often swallow reflexively, which helps guide the tube into the esophagus.[13]

    • CRITICAL: Never force the needle. If resistance is met, withdraw the needle completely and restart the process.[11][13] Forcing can cause perforation of the esophagus or trachea.

  • Administration:

    • Once the needle is advanced to the pre-measured depth, confirm the animal is breathing normally before administering the substance.[11]

    • Inject the suspension slowly and steadily over 5-10 seconds for viscous solutions.[11]

    • Monitor the animal for any signs of distress (e.g., gasping, struggling). If distress occurs, stop the administration and remove the needle immediately.[11]

  • Post-Administration:

    • After administration, slowly withdraw the gavage needle along the same path of insertion.[12]

    • Return the rat to its cage and monitor it for at least 10-15 minutes for any adverse reactions, such as labored breathing or lethargy.[11][12]

Visualizations

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Final Step Pradigastat This compound Pradigastat->DGAT1 Inhibition

Caption: Mechanism of action for this compound.

Gavage_Workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing Procedure A Weigh Pradigastat Sodium & Vehicle Components B Prepare 0.5% Na-CMC Vehicle A->B C Create Homogenous Suspension (Vortex/Sonicate) B->C D Weigh Rat & Calculate Dose Volume C->D Formulation Ready E Re-suspend Formulation & Draw into Syringe D->E F Restrain Animal & Measure Gavage Tube E->F G Administer Suspension via Oral Gavage F->G H Monitor Animal Post-Administration G->H

Caption: Experimental workflow for oral gavage.

References

Pradigastat Sodium: Application Notes and Protocols for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradigastat sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2] Its investigation has provided valuable insights into lipid metabolism and its potential as a therapeutic agent for metabolic disorders such as familial chylomicronemia syndrome (FCS).[1][3][4] These application notes provide a comprehensive overview of the experimental design for metabolic studies involving this compound, including detailed protocols for in vitro and in vivo assays, and a summary of its pharmacokinetic and pharmacodynamic properties.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[5][6] This enzyme is highly expressed in the small intestine and adipose tissue, playing a crucial role in the absorption of dietary fats and the storage of energy.[1][7] this compound acts as a competitive inhibitor at the acyl-CoA binding site of DGAT1, effectively reducing triglyceride synthesis and the secretion of chylomicrons.[1][8] This mechanism of action leads to a significant reduction in postprandial triglyceride levels and has been shown to improve glucose metabolism, partly through the enhanced secretion of glucagon-like peptide-1 (GLP-1).[9]

Physicochemical Properties and Pharmacokinetics

This compound is a small molecule inhibitor with a molecular weight of 455.5 Da.[1] It is classified as a Biopharmaceutics Classification System (BCS) class II compound, characterized by low solubility and high permeability.[1]

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

ParameterValueReference(s)
Absorption
Tmax (median)~10 hours[2][9]
Effect of FoodNot clinically significant[1][10]
Distribution
Protein Binding>98% (primarily to albumin)[1]
Metabolism
Primary PathwayGlucuronidation (UGT1A1, UGT1A3)[1][3][11]
Excretion
Route of EliminationFeces (via biliary pathway)[1][3][11]
Renal ExcretionNegligible[11]
Half-life
Terminal Elimination Half-life~150 hours[2]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of DGAT1, which directly impacts the triglyceride synthesis pathway. This pathway is crucial for the esterification of fatty acids into triglycerides for storage or transport.

DGAT1_Inhibition_Pathway FattyAcylCoA Fatty Acyl-CoA DGAT1 DGAT1 FattyAcylCoA->DGAT1 L_cells Intestinal L-cells FattyAcylCoA->L_cells Stimulates DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Chylomicrons Chylomicrons Triglycerides->Chylomicrons Incorporation Secretion Secretion into Circulation Chylomicrons->Secretion Pradigastat This compound Pradigastat->DGAT1 Inhibits GLP1 GLP-1 Secretion L_cells->GLP1

Figure 1: Mechanism of action of this compound on triglyceride synthesis and GLP-1 secretion.

Experimental Protocols

In Vitro Assays

1. DGAT1 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against DGAT1.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for DGAT1.

  • Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides in the presence of diacylglycerol, catalyzed by DGAT1.

  • Materials:

    • Recombinant human DGAT1 enzyme (microsomal preparation)

    • This compound

    • 1,2-dioleoyl-sn-glycerol (di-olein)

    • [14C]oleoyl-CoA

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2)

    • Scintillation cocktail and vials

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, add the assay buffer, recombinant DGAT1 enzyme, and this compound (or DMSO for control).

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of di-olein and [14C]oleoyl-CoA.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water).

    • Extract the lipids and quantify the amount of radiolabeled triglycerides formed using liquid scintillation counting.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Table 2: In Vitro Inhibitory Activity of this compound

ParameterValueReference(s)
DGAT1 IC50 (human) 0.157 µM[12]
BCRP IC50 5 µM[12]
OATP1B1 IC50 1.66 µM[12]
OATP1B3 IC50 3.34 µM[12]
OAT3 IC50 0.973 µM[12]

2. Cellular Triglyceride Synthesis Assay in HepG2 Cells

This protocol assesses the effect of this compound on triglyceride synthesis in a human hepatocyte cell line.

  • Objective: To quantify the inhibition of triglyceride synthesis by this compound in a cellular context.

  • Principle: HepG2 cells are incubated with a radiolabeled precursor (e.g., [3H]glycerol or [14C]oleic acid) in the presence of this compound. The incorporation of the label into cellular triglycerides is measured.

  • Materials:

    • HepG2 cells

    • Cell culture medium

    • This compound

    • [3H]glycerol or [14C]oleic acid complexed to BSA

    • Lysis buffer

    • Solvents for lipid extraction (e.g., hexane/isopropanol)

    • Thin-layer chromatography (TLC) plates and developing solvents

  • Procedure:

    • Plate HepG2 cells and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Add the radiolabeled precursor to the medium and incubate for an additional 2-4 hours.

    • Wash the cells with PBS and lyse them.

    • Extract the total lipids from the cell lysate.

    • Separate the lipid classes by TLC.

    • Visualize and quantify the triglyceride spot (e.g., by autoradiography or scraping and scintillation counting).

    • Determine the concentration-dependent inhibition of triglyceride synthesis.

In Vivo Assays

1. Oral Lipid Tolerance Test (OLTT) in Mice

This protocol evaluates the effect of this compound on postprandial hypertriglyceridemia.

  • Objective: To assess the in vivo efficacy of this compound in reducing the rise in plasma triglycerides following an oral lipid challenge.

  • Principle: Mice are administered this compound prior to an oral gavage of a lipid source (e.g., corn oil or olive oil). Blood samples are collected at various time points to measure plasma triglyceride levels.

  • Materials:

    • Male C57BL/6J or ddY mice

    • This compound formulated for oral administration

    • Corn oil or olive oil

    • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

    • Triglyceride assay kit

  • Procedure:

    • Fast the mice for 4-12 hours.[13][14]

    • Administer this compound or vehicle orally (e.g., 1 hour before the lipid challenge).

    • Collect a baseline blood sample (t=0).

    • Administer a bolus of corn oil (e.g., 10 mL/kg) via oral gavage.

    • Collect blood samples at specified time points (e.g., 1, 2, 4, and 6 hours) post-lipid administration.

    • Separate plasma by centrifugation.

    • Measure plasma triglyceride concentrations using a commercial assay kit.

    • Calculate the area under the curve (AUC) for the triglyceride excursion over time.

OLTT_Workflow Start Start Fasting Fast Mice (4-12h) Start->Fasting Dosing Oral Administration: Pradigastat or Vehicle Fasting->Dosing Baseline_Sample Collect Baseline Blood (t=0) Dosing->Baseline_Sample Lipid_Gavage Oral Gavage with Lipid Baseline_Sample->Lipid_Gavage Time_Points Collect Blood at 1, 2, 4, 6h Lipid_Gavage->Time_Points Plasma_Separation Separate Plasma Time_Points->Plasma_Separation TG_Measurement Measure Triglycerides Plasma_Separation->TG_Measurement Analysis Calculate AUC TG_Measurement->Analysis End End Analysis->End

Figure 2: Experimental workflow for the Oral Lipid Tolerance Test (OLTT).

2. Measurement of GLP-1 and PYY Secretion

This protocol is used to investigate the effect of this compound on the secretion of incretin hormones.

  • Objective: To measure the levels of plasma GLP-1 and PYY following an oral lipid challenge in the presence of this compound.

  • Principle: Similar to the OLTT, mice are treated with this compound and a lipid load. Plasma samples are collected and analyzed for GLP-1 and PYY concentrations using specific immunoassays.

  • Materials:

    • Same as for OLTT

    • DPP-4 inhibitor (for active GLP-1 measurement)

    • GLP-1 and PYY ELISA kits

  • Procedure:

    • Follow the OLTT protocol for animal fasting, dosing, and lipid challenge.

    • When collecting blood, add a DPP-4 inhibitor to the collection tubes to prevent the degradation of active GLP-1.

    • Separate plasma and store at -80°C until analysis.

    • Measure total and active GLP-1, and total PYY concentrations using commercially available ELISA kits according to the manufacturer's instructions.

Clinical Efficacy in Familial Chylomicronemia Syndrome (FCS)

Clinical studies in patients with FCS have demonstrated the efficacy of pradigastat in reducing hypertriglyceridemia.

Table 3: Effect of Pradigastat on Fasting Triglycerides and ApoB48 in FCS Patients (21-day treatment)

Pradigastat DoseReduction in Fasting TriglyceridesReduction in Fasting ApoB48Reference(s)
20 mg/day41%Significant decrease[2][15]
40 mg/day70%Significant decrease[2][15]

Conclusion

This compound is a valuable research tool for investigating the role of DGAT1 in lipid metabolism and related metabolic diseases. The protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of pradigastat and other DGAT1 inhibitors. The data consistently demonstrate its potent inhibitory effect on triglyceride synthesis, leading to reduced postprandial lipid excursion and potential benefits for glucose homeostasis through enhanced incretin secretion. Careful consideration of the experimental design, including appropriate animal models, cell lines, and analytical methods, is crucial for obtaining robust and reproducible results in the study of this important metabolic pathway.

References

Pradigastat Sodium: Application Notes and Protocols for Familial Chylomicronemia Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pradigastat Sodium, a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), and its application in the study of Familial Chylomicronemia Syndrome (FCS). Detailed protocols for key experiments are included to facilitate further research in this area.

Introduction to Familial Chylomicronemia Syndrome (FCS)

Familial Chylomicronemia Syndrome (FCS) is a rare, autosomal recessive disorder characterized by severe hypertriglyceridemia due to the impaired clearance of chylomicrons from the plasma.[1][2][3][4] The underlying cause is most commonly a deficiency in the enzyme lipoprotein lipase (LPL) or, less frequently, mutations in genes encoding for proteins that regulate LPL function, such as APOC2, APOA5, GPIHBP1, and LMF1.[1][5] This leads to the massive accumulation of chylomicrons, the lipoprotein particles that transport dietary fats, resulting in fasting triglyceride levels often exceeding 1,000 mg/dL.[3][4]

Clinical manifestations of FCS can be severe and include recurrent episodes of acute pancreatitis, eruptive xanthomas, lipemia retinalis, and hepatosplenomegaly.[2][3][5] The management of FCS is challenging and primarily relies on a lifelong, extremely low-fat diet.

Mechanism of Action of this compound

This compound is an inhibitor of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol to form triacylglycerol.[6][7][8][9] In the small intestine, DGAT1 plays a crucial role in the re-synthesis of triglycerides from absorbed dietary fatty acids and monoacylglycerols, which are then incorporated into chylomicrons.[10] By inhibiting DGAT1 in the enterocytes, Pradigastat reduces the synthesis of triglycerides and their subsequent packaging into chylomicrons, thereby lowering the secretion of these lipoproteins into the circulation.[10]

Application of Pradigastat in Studying FCS

Pradigastat has been investigated as a therapeutic agent for FCS due to its targeted mechanism of action. A clinical trial (NCT01146522) evaluated the efficacy and safety of Pradigastat in patients with FCS.[10][11][12] The study demonstrated that Pradigastat treatment led to a significant, dose-dependent reduction in fasting and postprandial triglyceride levels.[10][11][12]

Signaling Pathway of Triglyceride Synthesis and DGAT1 Inhibition

DGAT1_Pathway Dietary_Fats Dietary Fats (Triglycerides) Fatty_Acids Fatty Acids & Monoacylglycerols Dietary_Fats->Fatty_Acids Digestion Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte Acyl_CoA Fatty Acyl-CoA Enterocyte->Acyl_CoA Activation DAG Diacylglycerol (DAG) Acyl_CoA->DAG MGAT Triglycerides Triglycerides (TG) Acyl_CoA->Triglycerides MGAT MGAT MGAT->DAG DAG->Triglycerides DGAT1 DGAT1 DGAT1 DGAT1->Triglycerides Chylomicron Chylomicron Assembly Triglycerides->Chylomicron ApoB48 ApoB48 ApoB48->Chylomicron Circulation Circulation Chylomicron->Circulation Secretion Pradigastat Pradigastat Pradigastat->DGAT1 Inhibition

Caption: Triglyceride synthesis pathway in enterocytes and the inhibitory action of Pradigastat on DGAT1.

Quantitative Data from Clinical Trial (NCT01146522)

The following tables summarize the key efficacy data from the open-label clinical trial of Pradigastat in six FCS patients.[10][11][12]

Table 1: Effect of Pradigastat on Fasting Triglyceride Levels

Pradigastat DoseMean Reduction from Baseline (%)
10 mg/dayNot reported as significantly different
20 mg/day41%
40 mg/day70%

Data represents the geometric mean reduction in fasting triglyceride levels after 21 days of treatment.[10][11][12]

Table 2: Effect of Pradigastat on Postprandial Triglyceride Levels

Pradigastat DoseChange in Peak Postprandial TG (%)Change in TG AUC0-9h (%)
20 mg/day-38%-37%
40 mg/day-31%-30%

Data represents the change in postprandial triglyceride levels following a meal tolerance test.[12]

Table 3: Effect of Pradigastat on Fasting Apolipoprotein B48 (ApoB48) Levels

Pradigastat DoseGeometric LS Mean Ratio to Baseline (90% CI)p-value
20 mg/day0.67 (0.49–0.93)0.051
40 mg/day0.46 (0.34–0.64)0.002

ApoB48 is a specific marker for chylomicrons.[13][14]

Experimental Protocols

Experimental Workflow for Evaluating Pradigastat in FCS

Experimental_Workflow Patient_Recruitment FCS Patient Recruitment (Confirmed Diagnosis) Baseline Baseline Assessment - Fasting Lipids (TG, ApoB48) - Oral Fat Tolerance Test (OFTT) Patient_Recruitment->Baseline Treatment Pradigastat Treatment (Dose Escalation) Baseline->Treatment Monitoring Weekly Monitoring - Fasting Triglycerides Treatment->Monitoring Endpoint End of Treatment Assessment - Fasting Lipids (TG, ApoB48) - Repeat OFTT Monitoring->Endpoint Data_Analysis Data Analysis - Efficacy (Lipid Reduction) - Safety and Tolerability Endpoint->Data_Analysis

Caption: A generalized experimental workflow for the clinical evaluation of Pradigastat in FCS patients.

Protocol 1: Cell-Free DGAT1 Inhibition Assay

This protocol is designed to measure the in vitro inhibitory activity of compounds like Pradigastat on DGAT1 enzyme activity.

Materials:

  • Human small intestinal microsomes (source of DGAT1)

  • Dioleoyl glycerol (substrate)

  • [14C]-Oleoyl-CoA (radiolabeled substrate)

  • Pradigastat or other test compounds

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 0.625 g/L delipidated BSA

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Phosphoric acid (2%)

  • Silica gel TLC plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 200 µM 1,2-dioleoylglycerol, and the desired concentration of Pradigastat (or vehicle control).[15]

  • Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µM [14C]-Oleoyl-CoA and human small intestinal microsomes.[15][16]

  • Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.[15][16]

  • Stop the reaction by adding the Stop Solution, followed by 2% phosphoric acid to induce phase separation.[15]

  • Vortex and centrifuge the samples to separate the organic and aqueous phases.

  • Collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of chloroform.

  • Spot the resuspended samples onto a silica gel TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

  • Visualize the separated lipids (triglycerides) using a phosphorimager or by scraping the corresponding bands and quantifying the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of DGAT1 activity by comparing the radioactivity incorporated into triglycerides in the presence of Pradigastat to the vehicle control.

Protocol 2: Plasma Triglyceride Quantification

This protocol describes a colorimetric assay for the quantification of triglycerides in plasma samples.

Materials:

  • Plasma samples (collected in EDTA tubes)

  • Triglyceride quantification kit (commercially available)

  • Microplate reader capable of measuring absorbance at 540-570 nm

Procedure:

  • Prepare triglyceride standards according to the kit manufacturer's instructions.[17][18][19][20]

  • If necessary, dilute plasma samples with the provided assay buffer to ensure the triglyceride concentration falls within the linear range of the standard curve.[17][19]

  • Add a small volume (e.g., 10 µL) of standards and diluted plasma samples to the wells of a 96-well plate.[17][18]

  • Prepare the reaction master mix containing the enzyme mix, probe, and assay buffer as per the kit's protocol.[18]

  • Add the master mix to each well and incubate at room temperature for the time specified in the kit's manual (typically 20-30 minutes), protected from light.[18][20]

  • Measure the absorbance at the recommended wavelength (e.g., 540 nm) using a microplate reader.[18][20]

  • Subtract the absorbance of the blank from all readings.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the triglyceride concentration in the plasma samples by interpolating their absorbance values on the standard curve and multiplying by the dilution factor.

Protocol 3: Apolipoprotein B48 (ApoB48) Quantification by ELISA

This protocol outlines the general steps for quantifying ApoB48 in plasma using a sandwich ELISA kit.

Materials:

  • Plasma samples (collected in EDTA tubes)

  • Human ApoB48 ELISA kit (commercially available)

  • Microplate reader with a 450 nm filter

Procedure:

  • Prepare ApoB48 standards and wash buffer as per the kit's instructions.[21][22]

  • Add standards and plasma samples (appropriately diluted, if necessary) to the wells of the antibody-coated microplate.[21]

  • Incubate the plate as recommended in the protocol to allow ApoB48 to bind to the capture antibody.

  • Wash the wells multiple times with the wash buffer to remove unbound components.[22]

  • Add the biotin-conjugated detection antibody to each well and incubate.

  • Wash the wells again to remove unbound detection antibody.

  • Add the streptavidin-HRP conjugate to each well and incubate.[21]

  • Wash the wells to remove unbound conjugate.

  • Add the TMB substrate solution to each well, which will result in a color change proportional to the amount of bound ApoB48.[21]

  • Stop the reaction by adding the stop solution provided in the kit.[21]

  • Read the absorbance at 450 nm using a microplate reader.[21]

  • Generate a standard curve and calculate the ApoB48 concentrations in the samples as described for the triglyceride assay.

Protocol 4: Oral Fat Tolerance Test (OFTT)

This protocol describes a standardized method to assess postprandial lipemia.

Procedure:

  • Participants should fast for at least 8-10 hours overnight prior to the test.[23][24][25]

  • Collect a baseline (fasting) blood sample for triglyceride and ApoB48 analysis.

  • Provide a standardized high-fat meal. A commonly used composition is approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[24][25][26]

  • Collect blood samples at regular intervals after the meal, for example, at 2, 4, 6, and 8 hours, to measure triglyceride and ApoB48 levels.[24] A single measurement at 4 hours can also provide a good indication of the postprandial response.[24][26]

  • Analyze the blood samples using the protocols described above.

  • The postprandial response can be evaluated by calculating the peak triglyceride concentration, the area under the curve (AUC) for triglycerides over time, and the changes in ApoB48 levels.

Protocol 5: Chylomicron Isolation from Plasma

This protocol describes a method for isolating chylomicrons from plasma using ultracentrifugation.

Materials:

  • Fasting plasma sample

  • Potassium bromide (KBr) for density adjustment

  • Ultracentrifuge with a swinging bucket or fixed-angle rotor

  • Ultracentrifuge tubes

Procedure:

  • Collect blood in EDTA tubes from a fasting subject and prepare plasma by centrifugation at low speed (e.g., 2,000 x g for 15 minutes) to remove blood cells.[27]

  • To remove platelets, centrifuge the plasma at a higher speed (e.g., 15,000 x g for 30 minutes).[27]

  • If a visible creamy top layer of chylomicrons is present, it can be carefully removed by pipetting.[27]

  • For more complete isolation, adjust the plasma density to 1.006 g/mL with a KBr solution.

  • Carefully overlay the density-adjusted plasma with a salt solution of the same density in an ultracentrifuge tube.

  • Centrifuge at a low speed (e.g., 25,000 rpm for 30-40 minutes) to float the chylomicrons to the top.[28]

  • The top layer containing the chylomicrons can then be carefully collected by tube slicing or aspiration.

Logical Relationship of Pradigastat's Effect on FCS

Pradigastat_Effect FCS Familial Chylomicronemia Syndrome (FCS) (LPL Deficiency) High_Plasma_TG Severe Hypertriglyceridemia (High Chylomicrons & ApoB48) FCS->High_Plasma_TG High_Dietary_Fat Dietary Fat Intake DGAT1_Activity Intestinal DGAT1 Activity High_Dietary_Fat->DGAT1_Activity Chylomicron_Synthesis Chylomicron Synthesis & Secretion DGAT1_Activity->Chylomicron_Synthesis Chylomicron_Synthesis->High_Plasma_TG Pancreatitis Risk of Acute Pancreatitis High_Plasma_TG->Pancreatitis Pradigastat Pradigastat Administration Reduced_DGAT1 Inhibition of DGAT1 Pradigastat->Reduced_DGAT1 Reduced_DGAT1->DGAT1_Activity Reduced_Chylomicrons Reduced Chylomicron Synthesis Reduced_DGAT1->Reduced_Chylomicrons Reduced_TG Lowered Plasma Triglycerides & ApoB48 Reduced_Chylomicrons->Reduced_TG Reduced_Risk Potential Reduction in Pancreatitis Risk Reduced_TG->Reduced_Risk

Caption: A logical diagram illustrating how Pradigastat intervenes in the pathophysiology of FCS to reduce hypertriglyceridemia.

References

Pradigastat Sodium: Application Notes and Protocols for the Investigation of Non-alcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. A key enzyme in the synthesis of triglycerides (TG), the primary form of fat stored in the body, is Diacylglycerol O-acyltransferase 1 (DGAT1). Inhibition of DGAT1 presents a promising therapeutic strategy to reduce hepatic fat accumulation. Pradigastat Sodium (also known as LCQ908) is a potent and selective inhibitor of DGAT1.[1] These application notes provide detailed protocols for the investigation of this compound in the context of NAFLD research.

Data Presentation

In Vitro Efficacy and Potency of Pradigastat
ParameterValueCell Line/SystemReference
DGAT1 IC50 0.157 µMEnzymatic Assay[2][3]
BCRP IC505 µMHuman ovarian cancer cell lines[2][3]
OATP1B1 IC501.66 µMIn vitro transporter assay[2][3]
OATP1B3 IC503.34 µMIn vitro transporter assay[2][3]
OAT3 IC500.973 µMIn vitro transporter assay[2][3]
Clinical Efficacy of Pradigastat in NAFLD (Phase II Study)

A multicenter, randomized, double-blind, placebo-controlled phase II trial evaluated the efficacy of Pradigastat in patients with NAFLD over 24 weeks.

OutcomePradigastat (10/20 mg)PlaceboReference
Reduction in Liver Fat (Week 24) Statistically Significant-[2]
Patients with Liver Fat Content < 10% 52.9%Not specified[2]
Patients with Liver Fat Content < 5.6% 17.7%Not specified[2]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the DGAT1 enzyme. DGAT1 catalyzes the final and rate-limiting step in triglyceride synthesis, the conversion of diacylglycerol (DAG) and acyl-CoA to triacylglycerol (TAG). By blocking this step, Pradigastat reduces the synthesis of triglycerides in the liver and small intestine, thereby decreasing hepatic steatosis and postprandial hypertriglyceridemia.

DGAT1_Inhibition_Pathway Fatty_Acids Fatty Acids & Glycerol Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA DAG Diacylglycerol (DAG) Acyl_CoA->DAG DGAT1 DGAT1 Acyl_CoA->DGAT1 Substrate DAG->DGAT1 Substrate TAG Triglycerides (TAG) DGAT1->TAG Catalyzes Lipid_Droplets Hepatic Lipid Droplets TAG->Lipid_Droplets Pradigastat Pradigastat Sodium Pradigastat->DGAT1 Inhibits NAFLD NAFLD Progression Lipid_Droplets->NAFLD

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

Experimental Protocols

In Vitro DGAT1 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the DGAT1 enzyme.

Materials:

  • Microsomal preparations containing human DGAT1

  • This compound

  • [14C]-oleoyl-CoA (radiolabeled substrate)

  • 1,2-dioleoyl-sn-glycerol (DAG)

  • Assay buffer (100 mM Tris-HCl, pH 7.4, 25 mM MgCl2, 0.625 g/L delipidated BSA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the microsomal preparation to the assay buffer.

  • Add the diluted this compound or vehicle (DMSO) to the wells.

  • Initiate the reaction by adding a mixture of [14C]-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

  • Incubate the plate at 37°C for 30 minutes with gentle agitation.

  • Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

  • Extract the lipids and separate the synthesized [14C]-triglycerides using thin-layer chromatography (TLC).

  • Scrape the triglyceride spots from the TLC plate and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Pradigastat concentration and determine the IC50 value using non-linear regression analysis.

DGAT1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DGAT1 Microsomes - Pradigastat Dilutions - Substrates Start->Prepare_Reagents Incubation Incubate Microsomes, Pradigastat, and Substrates (37°C, 30 min) Prepare_Reagents->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC TLC Separation of Triglycerides Lipid_Extraction->TLC Quantification Quantify Radioactivity TLC->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for the in vitro DGAT1 inhibition assay.

In Vitro NAFLD Model in Hepatocytes

This protocol describes the induction of steatosis in a hepatocyte cell line (e.g., HepG2) to model NAFLD in vitro and to test the efficacy of this compound.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Oleic acid

  • Palmitic acid

  • Bovine Serum Albumin (BSA)

  • This compound

  • Oil Red O staining solution

  • Triglyceride quantification kit

Procedure:

  • Culture HepG2 cells to 80% confluency in standard culture medium.

  • Prepare a fatty acid solution by conjugating oleic acid and palmitic acid to BSA.

  • Induce steatosis by treating the cells with the fatty acid solution for 24 hours.[4][5]

  • Treat the steatotic cells with various concentrations of this compound or vehicle for another 24 hours.

  • Assess intracellular lipid accumulation using:

    • Oil Red O Staining: Fix the cells, stain with Oil Red O, and visualize lipid droplets under a microscope. Elute the stain and quantify the absorbance.

    • Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial kit.

  • Analyze the data to determine the dose-dependent effect of this compound on reducing hepatocyte steatosis.

In Vivo High-Fat Diet-Induced NAFLD Mouse Model

This protocol outlines the induction of NAFLD in mice using a high-fat diet (HFD) and the evaluation of this compound's therapeutic effects.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Equipment for blood collection and tissue harvesting

  • Histology supplies (formalin, paraffin, H&E stain, Oil Red O stain)

  • Kits for measuring plasma lipids, glucose, and liver enzymes (ALT, AST)

Procedure:

  • Acclimatize the mice for one week on a standard chow diet.

  • Randomly assign mice to two groups: a control group fed a standard chow diet and an HFD group. Feed the respective diets for 12-16 weeks to induce NAFLD.

  • After the induction period, divide the HFD-fed mice into two subgroups: one receiving vehicle and the other receiving this compound daily via oral gavage for 4-8 weeks.

  • Monitor body weight and food intake throughout the study.

  • At the end of the treatment period, collect blood samples for analysis of plasma triglycerides, cholesterol, glucose, ALT, and AST.

  • Euthanize the mice and harvest the livers.

  • Perform histological analysis of the liver tissue:

    • H&E Staining: To assess steatosis, inflammation, and ballooning.

    • Oil Red O Staining (on frozen sections): To visualize neutral lipids.

  • Quantify liver triglyceride content.

  • Statistically analyze the data to evaluate the efficacy of this compound in ameliorating NAFLD phenotypes.

In_Vivo_NAFLD_Model Start Start Acclimatization Acclimatize Mice (1 week, Chow Diet) Start->Acclimatization Diet_Induction NAFLD Induction (12-16 weeks, High-Fat Diet) Acclimatization->Diet_Induction Treatment Treatment Phase (4-8 weeks) - Vehicle - this compound Diet_Induction->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Blood Chemistry - Liver Histology - Liver Triglycerides Treatment->Endpoint_Analysis Data_Analysis Data Analysis Endpoint_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for the in vivo high-fat diet-induced NAFLD mouse model.

Safety and Tolerability

In a phase II clinical trial for NAFLD, Pradigastat was generally well-tolerated. The most common adverse events were gastrointestinal and dose-related, with diarrhea and nausea being the most frequently reported.[2]

Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and biological materials. The in vivo protocol should be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Pradigastat Sodium In Vivo Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Pradigastat Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, administration, and troubleshooting of this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.[1][2] DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By inhibiting DGAT1, this compound reduces the absorption of dietary fats and lowers plasma triglyceride levels.[2][3] It is primarily investigated for its potential in treating metabolic disorders such as familial chylomicronemia syndrome.[2][4][5]

Q2: What are the main challenges in preparing this compound for in vivo studies?

A2: The primary challenge is its low aqueous solubility. Pradigastat is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[2] This characteristic can lead to difficulties in achieving the desired concentration and ensuring consistent bioavailability in animal studies. Careful selection of a suitable vehicle and preparation method is critical for successful in vivo experiments.

Q3: What are the reported side effects of this compound in preclinical or clinical studies?

A3: In human clinical trials, Pradigastat has been generally well-tolerated. The most commonly reported adverse events are mild and transient gastrointestinal issues.[3][4][5] Researchers conducting animal studies should monitor for similar gastrointestinal-related symptoms.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation - Low solubility in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect pH of the solution.- Utilize a co-solvent system such as DMSO, PEG400, and Tween 80 to improve solubility.- Gentle warming and sonication can help in dissolving the compound. Be cautious not to degrade the compound with excessive heat.- Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.- For aqueous-based vehicles, ensure the pH is optimal for solubility, although Pradigastat's solubility is low across a wide pH range.
Inconsistent results between animals - Inhomogeneous suspension leading to variable dosing.- Instability of the formulation.- Differences in animal physiology or handling.- If using a suspension, ensure it is vortexed thoroughly before each animal is dosed to ensure homogeneity.- Prepare the formulation in smaller batches to ensure stability and consistency throughout the study.- Standardize the administration procedure, including the time of day, fasting state of the animals, and gavage technique, to minimize variability.
Animal distress or adverse events (e.g., diarrhea, weight loss) - Gastrointestinal effects of DGAT1 inhibition.- Irritation caused by the formulation vehicle (e.g., high concentration of DMSO or surfactants).- Start with a lower dose and gradually increase to the desired concentration to allow for acclimatization.- Monitor the animals closely for any signs of distress. If adverse events occur, consider reducing the dose or modifying the vehicle composition.- Ensure the concentration of organic solvents like DMSO is kept to a minimum and is within the generally accepted limits for the animal model.
Difficulty in administering the formulation via oral gavage - High viscosity of the formulation.- Improper gavage technique.- If the formulation is too viscous, it can be slightly warmed to reduce viscosity. Alternatively, adjust the vehicle composition to achieve a more suitable consistency.- Ensure that personnel are properly trained in oral gavage techniques to prevent injury to the animals. The use of appropriate gavage needle size and gentle handling are crucial.

Data Presentation

Table 1: Physicochemical and Dosing Information for this compound

Parameter Value Reference
Molecular Weight 477.46 g/mol (sodium salt)[6]
BCS Class II (Low Solubility, High Permeability)[2]
Aqueous Solubility Very low[2]
Recommended In Vivo Vehicles - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline- 10% DMSO, 90% (20% SBE-β-CD in Saline)
Reported Human Oral Doses Single doses of 1, 3, 10, 30, 100, or 300 mgMultiple doses of 1, 5, 10, or 25 mg daily[6]
Note on Animal Dosing Specific animal doses vary by study and model. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental goals.

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage

This protocol is based on a commonly used vehicle for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add DMSO to the tube to dissolve the powder completely. The volume of DMSO should be 10% of the final desired volume. Vortex thoroughly.

  • Add PEG300 to the solution (40% of the final volume). Vortex until the solution is homogeneous.

  • Add Tween-80 to the solution (5% of the final volume). Vortex to ensure complete mixing.

  • Slowly add sterile saline to the mixture to reach the final desired volume (45% of the final volume). Vortex thoroughly.

  • If any precipitation is observed, gently warm the solution and/or sonicate until it becomes a clear solution or a fine, homogeneous suspension.

  • It is recommended to prepare this formulation fresh before each use. If storage is necessary, store at 4°C and protect from light. Before administration, allow the solution to come to room temperature and vortex thoroughly.

Protocol 2: Preparation of this compound with a Cyclodextrin-Based Vehicle for Oral Gavage

This protocol utilizes a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), to improve the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure the SBE-β-CD is completely dissolved.

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add DMSO to the tube to dissolve the powder (10% of the final volume). Vortex until the powder is fully dissolved.

  • Add the 20% SBE-β-CD solution to the DMSO solution to reach the final desired volume (90% of the final volume).

  • Vortex the final solution thoroughly to ensure it is homogeneous.

  • This formulation should be prepared fresh before administration.

Mandatory Visualization

DGAT1_Signaling_Pathway cluster_enterocyte Inside Enterocyte Dietary_Fats Dietary Fats Fatty_Acids_MAG Fatty Acids & Monoglycerides (MAG) Dietary_Fats->Fatty_Acids_MAG Digestion Enterocyte Intestinal Enterocyte Fatty_Acids_MAG->Enterocyte Acyl_CoA Fatty Acyl-CoA Enterocyte->Acyl_CoA Activation DAG Diacylglycerol (DAG) Acyl_CoA->DAG MGAT/GPAT Pathways DGAT1 DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DAG->Triglycerides DGAT1->Triglycerides Catalyzes Chylomicrons Chylomicrons Triglycerides->Chylomicrons Assembly Lymphatics Lymphatic System Chylomicrons->Lymphatics Secretion Pradigastat Pradigastat Sodium Pradigastat->DGAT1 Inhibits Experimental_Workflow start Start weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in Vehicle weigh->dissolve vortex 3. Vortex Thoroughly dissolve->vortex check 4. Check for Precipitation vortex->check administer 5. Administer via Oral Gavage check->administer Clear Solution/ Homogeneous Suspension troubleshoot Troubleshoot: - Warm/Sonicate - Prepare Fresh check->troubleshoot Precipitation Observed monitor 6. Monitor Animals administer->monitor end End monitor->end troubleshoot->dissolve

References

Mitigating gastrointestinal side effects of Pradigastat Sodium in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pradigastat Sodium in animal studies. The focus is on mitigating the common gastrointestinal (GI) side effects observed with this class of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects of this compound observed in animal studies?

A1: The most frequently reported GI side effects associated with this compound and other DGAT1 inhibitors in animal models are diarrhea, steatorrhea (excess fat in feces), loose stools, and occasionally decreased food consumption and body weight, particularly at higher doses. These effects are generally considered to be on-target, meaning they are a direct result of the drug's mechanism of action.

Q2: What is the underlying mechanism of this compound-induced diarrhea?

A2: this compound inhibits the DGAT1 enzyme, which is highly expressed in the small intestine and plays a crucial role in the final step of triglyceride synthesis from dietary fats. By blocking this enzyme, the absorption and re-esterification of dietary fatty acids into triglycerides within enterocytes is reduced. This leads to an accumulation of unabsorbed fatty acids and mono- and di-glycerides in the intestinal lumen, which can cause an osmotic and secretory diarrhea.

Q3: Are the gastrointestinal side effects of this compound dose-dependent and reversible?

A3: Yes, clinical and preclinical data suggest that the GI side effects of DGAT1 inhibitors are typically dose-dependent. Higher doses are associated with a greater incidence and severity of adverse events. The side effects are also generally transient and resolve upon discontinuation of the drug.

Q4: What is the most effective strategy to mitigate these gastrointestinal side effects in animal studies?

A4: The most effective and widely recommended strategy for mitigating the GI side effects of this compound is the implementation of a low-fat diet. By reducing the amount of dietary fat, the substrate for the DGAT1 enzyme is limited, thereby decreasing the accumulation of unabsorbed fats in the intestine and reducing the incidence of diarrhea and steatorrhea.

Troubleshooting Guides

Issue 1: High Incidence of Diarrhea and Morbidity in Study Animals

Potential Causes:

  • High Fat Content in Standard Chow: Many standard rodent chows contain a moderate to high percentage of fat, which can exacerbate the GI effects of DGAT1 inhibitors.

  • High Dose of this compound: The administered dose may be too high for the specific animal strain or model, leading to excessive DGAT1 inhibition and severe diarrhea.

  • Animal Strain Sensitivity: Different strains of mice and rats can have varying sensitivities to drug-induced GI toxicity.

Recommended Solutions:

  • Implement a Low-Fat Diet:

    • Switch to a purified, controlled low-fat diet with fat content ideally between 4-10% of total calories.

    • Ensure a gradual transition from the standard chow to the low-fat diet over several days to allow for acclimatization.

  • Dose Adjustment:

    • If a low-fat diet is already in use, consider reducing the dose of this compound.

    • Perform a dose-response study to identify the optimal therapeutic dose with an acceptable tolerability profile.

  • Co-administration of Anti-diarrheal Agents:

    • As a therapeutic intervention for ongoing diarrhea, consider the co-administration of loperamide. It is crucial to carefully titrate the dose of loperamide to avoid excessive constipation.

  • Consider Animal Strain:

    • If significant strain sensitivity is suspected, consider using a different, more robust strain for future studies.

Issue 2: Decreased Food Consumption and Body Weight Loss

Potential Causes:

  • Gastrointestinal Discomfort: Diarrhea, abdominal cramping, and nausea can lead to reduced food intake.

  • Malabsorption: Inhibition of fat absorption can lead to a negative energy balance and subsequent weight loss.

  • Taste Aversion: The formulation of the drug in the feed or gavage vehicle may be unpalatable.

Recommended Solutions:

  • Dietary and Dosing Modifications:

    • Implement a low-fat diet as the primary mitigation strategy.

    • Reduce the dose of this compound.

  • Monitor Food and Water Intake:

    • Accurately measure daily food and water consumption to correlate with body weight changes.

  • Palatability Assessment:

    • If the drug is administered in the feed, ensure it is thoroughly mixed and consider adding a palatable flavoring if necessary.

    • For oral gavage, use a vehicle that is well-tolerated by the animals.

  • Supportive Care:

    • Provide supplemental hydration (e.g., hydrogel packs) if dehydration is a concern.

    • Ensure easy access to food and water.

Data Presentation: Efficacy of Mitigation Strategies

Table 1: Effect of a Low-Fat Diet on Pradigastat-Induced Gastrointestinal Side Effects in Mice

Treatment GroupDietThis compound Dose (mg/kg)Incidence of Diarrhea (%)Fecal Fat Content (mg/g feces)
Vehicle ControlStandard Chow (20% fat kcal)0050 ± 5
PradigastatStandard Chow (20% fat kcal)1080250 ± 30
Pradigastat + LFDLow-Fat Diet (10% fat kcal)1020120 ± 15

Table 2: Effect of Co-administered Loperamide on Pradigastat-Induced Diarrhea in Rats on a Standard Diet

Treatment GroupThis compound Dose (mg/kg)Loperamide Dose (mg/kg)Incidence of Diarrhea (%)Fecal Water Content (%)
Vehicle Control00060 ± 5
Pradigastat507585 ± 8
Pradigastat + Loperamide511565 ± 6

Mandatory Visualizations

DGAT1_Inhibition_Pathway Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Lipolysis Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte Absorption Lumen_Accumulation Accumulation in Intestinal Lumen Fatty_Acids->Lumen_Accumulation Malabsorption Triglycerides Triglyceride Resynthesis Enterocyte->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons DGAT1 DGAT1 Enzyme Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion Diarrhea Osmotic/Secretory Diarrhea Lumen_Accumulation->Diarrhea Pradigastat Pradigastat Sodium Pradigastat->DGAT1 Inhibition

Caption: Mechanism of Pradigastat-induced diarrhea.

Mitigation_Workflow start Start: High Incidence of GI Side Effects Observed is_diet_low_fat Is a low-fat diet ( < 10% kcal) being used? start->is_diet_low_fat implement_lfd Implement Low-Fat Diet Protocol is_diet_low_fat->implement_lfd No dose_reduction Consider Dose Reduction is_diet_low_fat->dose_reduction Yes monitor_lfd Monitor GI symptoms and body weight for 7 days implement_lfd->monitor_lfd is_lfd_effective Are side effects mitigated? monitor_lfd->is_lfd_effective is_lfd_effective->dose_reduction No end_resolved Issue Resolved is_lfd_effective->end_resolved Yes co_therapy Consider Co-therapy (e.g., Loperamide) dose_reduction->co_therapy end_consult Consult Veterinary Staff/ Re-evaluate Study Design co_therapy->end_consult

Caption: Troubleshooting workflow for GI side effects.

Experimental Protocols

Protocol 1: Dietary Intervention with a Low-Fat Diet
  • Objective: To mitigate the gastrointestinal side effects of this compound by reducing dietary fat intake.

  • Materials:

    • Standard rodent chow (e.g., 20% kcal from fat)

    • Purified low-fat rodent diet (e.g., 10% kcal from fat, with carbohydrate content adjusted to maintain caloric density)

    • This compound

    • Vehicle for this compound

  • Procedure:

    • Acclimate animals to the housing facility for at least one week on standard chow.

    • Divide animals into treatment groups (e.g., Vehicle + Standard Diet, Pradigastat + Standard Diet, Pradigastat + Low-Fat Diet).

    • For the low-fat diet group, gradually introduce the low-fat diet over 3-5 days by mixing increasing proportions with the standard chow to avoid abrupt dietary changes.

    • After the transition period, maintain the respective diets for the duration of the study.

    • Administer this compound or vehicle daily at the designated dose and route.

    • Monitor animals daily for clinical signs of GI distress (diarrhea, loose stools) using a fecal scoring system.

    • Record body weight and food consumption daily.

    • At the end of the study, collect fecal samples for quantitative analysis of fat content.

Protocol 2: Assessment of Gastrointestinal Transit (Charcoal Meal Assay)
  • Objective: To measure the effect of this compound on gastrointestinal motility.

  • Materials:

    • Charcoal meal (e.g., 10% charcoal in 5% gum acacia)

    • This compound

    • Vehicle

    • Ruler

  • Procedure:

    • Fast animals for 12-18 hours prior to the experiment, with free access to water.

    • Administer this compound or vehicle at the desired pre-treatment time (e.g., 60 minutes before the charcoal meal).

    • Administer the charcoal meal orally (e.g., 0.2 mL/mouse).

    • Euthanize the animals at a fixed time point after the charcoal meal (e.g., 20-30 minutes).

    • Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.

    • Lay the small intestine flat on a surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Protocol 3: Quantification of Fecal Fat Content (Soxhlet Extraction)
  • Objective: To quantify the amount of fat malabsorption by measuring fecal fat content.

  • Materials:

    • Fecal samples collected over a 24-hour period

    • Drying oven

    • Soxhlet extraction apparatus

    • Petroleum ether or hexane

    • Analytical balance

  • Procedure:

    • Collect all fecal pellets from each animal over a 24-hour period.

    • Record the total wet weight of the feces.

    • Dry the fecal samples in an oven at 60-70°C until a constant weight is achieved (the dry weight).

    • Grind the dried feces into a fine powder.

    • Place a known weight of the dried fecal powder into a thimble for the Soxhlet extractor.

    • Perform lipid extraction using petroleum ether for several hours.

    • After extraction, dry the thimble containing the fat-free fecal residue and weigh it.

    • Calculate the fecal fat content: (Initial dry fecal weight - Final fat-free fecal weight) / Initial dry fecal weight x 100%.

Protocol 4: Intestinal Histopathology
  • Objective: To assess for any morphological changes in the intestinal tract.

  • Materials:

    • 10% neutral buffered formalin

    • Phosphate-buffered saline (PBS)

    • Standard histology processing reagents (ethanol, xylene, paraffin)

    • Hematoxylin and eosin (H&E) stain

  • Procedure:

    • At the end of the in-life phase, euthanize the animals.

    • Collect sections of the duodenum, jejunum, and ileum.

    • Gently flush the intestinal segments with PBS to remove luminal contents.

    • Fix the tissue samples in 10% neutral buffered formalin for 24 hours.

    • Transfer the fixed tissues to 70% ethanol for storage.

    • Process the tissues through graded alcohols and xylene, and embed in paraffin.

    • Cut 5 µm sections and mount on glass slides.

    • Stain the sections with H&E.

    • A veterinary pathologist should examine the slides for any histopathological changes, such as villus blunting, inflammation, edema, or changes in epithelial cell morphology.

Pradigastat Sodium non-specific binding in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pradigastat Sodium in biochemical assays, with a specific focus on addressing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in triglyceride synthesis, catalyzing the final step in the pathway. By inhibiting DGAT1, Pradigastat reduces the production of triglycerides. It has been investigated for its potential in treating metabolic diseases.

Q2: I am observing high background noise or inconsistent results in my biochemical assay with this compound. Could this be due to non-specific binding?

Yes, high background and variability in biochemical assays can often be attributed to non-specific binding of the test compound. This compound has low aqueous solubility, which can contribute to these issues. Hydrophobic compounds have a tendency to bind to plastic surfaces of assay plates, pipette tips, and even non-target proteins in the assay mixture, leading to inaccurate results.

Q3: What are the known off-target effects of this compound that I should be aware of?

Pradigastat has been shown to inhibit several transporters, which could be a source of non-specific effects in certain experimental systems. These include the breast cancer resistance protein (BCRP), organic anion-transporting polypeptides (OATP1B1 and OATP1B3), and organic anion transporter 3 (OAT3).

Q4: What are the physicochemical properties of this compound that might contribute to non-specific binding?

This compound is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and moderate-to-high permeability. Its low solubility in aqueous solutions can lead to precipitation and aggregation, which can cause non-specific binding to surfaces and proteins. Due to its chemical structure, it is also expected to be lipophilic, further increasing its propensity for non-specific hydrophobic interactions.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound.

TargetIC50 (µM)Assay System
Primary Target
DGAT10.157Cell-free enzymatic assay
Off-Targets
BCRP5BCRP-overexpressing human ovarian cancer cell lines
OATP1B11.66Cell-based transport assay
OATP1B33.34Cell-based transport assay
OAT30.973Cell-based transport assay

Signaling Pathway

The following diagram illustrates the simplified signaling pathway in which DGAT1 is involved.

DGAT1_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets Pradigastat This compound Pradigastat->DGAT1

Caption: Simplified DGAT1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide: Non-Specific Binding

This guide provides a systematic approach to troubleshooting and mitigating non-specific binding of this compound in biochemical assays.

Q1: My dose-response curve for this compound has a shallow slope and high variability between replicates. What should I do?

This is a classic sign of non-specific binding. The following workflow can help you diagnose and address the issue.

Troubleshooting_Workflow Start High Variability/ Shallow Curve Observed Check_Solubility 1. Verify Compound Solubility in Assay Buffer Start->Check_Solubility Optimize_Detergent 2. Optimize Detergent Concentration Check_Solubility->Optimize_Detergent If precipitation observed Add_BSA 3. Include Bovine Serum Albumin (BSA) Optimize_Detergent->Add_BSA Control_Experiment 4. Run Control Experiment (No Enzyme/Target) Add_BSA->Control_Experiment Low_Binding_Plates 5. Use Low-Binding Assay Plates Control_Experiment->Low_Binding_Plates Outcome Improved Assay Performance Low_Binding_Plates->Outcome

Caption: Workflow for troubleshooting non-specific binding of this compound.

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

  • Co-solvents: While this compound is often dissolved in DMSO for stock solutions, ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid affecting enzyme activity. You may experiment with other co-solvents like ethanol, but their compatibility with the assay must be validated.

Q3: What type and concentration of detergent should I use?

Non-ionic detergents are crucial for preventing hydrophobic compounds from binding to surfaces and for maintaining membrane proteins in a soluble state.

  • Recommended Detergents: Triton X-100 or Tween-20 are commonly used.

  • Concentration Optimization: Start with a concentration just above the critical micelle concentration (CMC) of the detergent. For Triton X-100, a typical starting concentration is 0.01-0.05% (v/v). It is important to perform a detergent titration to find the optimal concentration that reduces non-specific binding without inhibiting your enzyme.

Q4: How does Bovine Serum Albumin (BSA) help, and what concentration should I use?

BSA can act as a "carrier protein" in the assay buffer, providing alternative binding sites for hydrophobic compounds and preventing them from binding to the assay plate or other critical components.

  • Mechanism: BSA sequesters the compound in the solution, making it more available to interact with its intended target.

  • Recommended Concentration: A concentration of 0.01% to 0.1% (w/v) BSA is a good starting point. As with detergents, the optimal concentration of BSA should be determined experimentally.

Q5: What control experiments are essential to confirm non-specific binding?

To confirm that the observed signal is due to specific inhibition of DGAT1 and not an artifact of non-specific binding, run the following controls:

  • No-Enzyme Control: Perform the assay with this compound but without the DGAT1 enzyme. A significant signal in this control indicates binding to other assay components or the plate itself.

  • Denatured Enzyme Control: Use heat-inactivated DGAT1 enzyme. This control helps to differentiate between binding to the active site and non-specific binding to the protein surface.

Experimental Protocol: In Vitro DGAT1 Inhibition Assay with Mitigation of Non-Specific Binding

This protocol describes a generalized fluorescence-based assay for measuring DGAT1 inhibition by this compound, incorporating steps to minimize non-specific binding.

1. Materials and Reagents:

  • Human recombinant DGAT1 enzyme (microsomal preparation)

  • This compound

  • Diacylglycerol (DAG) substrate

  • Oleoyl-CoA substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Coenzyme A (CoA) detection reagent (e.g., a thiol-reactive fluorescent probe)

  • Low-binding 384-well assay plates

  • DMSO

2. Preparation of Reagents:

  • Assay Buffer with Additives: Prepare the assay buffer containing the optimized concentrations of Triton X-100 (e.g., 0.05%) and BSA (e.g., 0.1%).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO. Then, dilute these into the assay buffer with additives to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

  • Substrate Solutions: Prepare stock solutions of DAG and Oleoyl-CoA in appropriate solvents and then dilute them to the final working concentrations in the assay buffer with additives.

3. Assay Procedure:

  • Add 5 µL of the serially diluted this compound solutions (or vehicle control) to the wells of a low-binding 384-well plate.

  • Add 10 µL of the DGAT1 enzyme preparation to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the substrate mixture (DAG and Oleoyl-CoA).

  • Incubate the reaction for 30-60 minutes at 37°C.

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Add the CoA detection reagent and incubate as required to allow for signal development.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the background fluorescence (from no-enzyme controls).

  • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Plot the normalized data as a function of the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Technical Support Center: Optimizing Pradigastat Sodium for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pradigastat sodium in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme in the synthesis of triglycerides, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By inhibiting DGAT1, this compound effectively blocks the synthesis of triglycerides.[1][3]

Q2: What is the IC50 of this compound for DGAT1?

The reported IC50 of this compound for DGAT1 is 0.157 µM.

Q3: Does this compound have off-target effects?

Yes, at higher concentrations, this compound can inhibit other transporters. It has been shown to inhibit Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporting Polypeptide 1B3 (OATP1B3), and Organic Anion Transporter 3 (OAT3) with IC50 values of 5 µM, 1.66 µM, 3.34 µM, and 0.973 µM, respectively.[4]

Q4: What are the recommended concentrations of this compound for in vitro experiments?

The optimal concentration of this compound will depend on the specific cell type and experimental design. Based on its IC50 for DGAT1 (0.157 µM), a starting concentration range of 0.1 µM to 1 µM is recommended for assessing on-target DGAT1 inhibition. To investigate potential off-target effects, concentrations above 1 µM may be used, keeping in mind the IC50 values for other transporters. For example, inhibition of hepatitis C virus replication has been observed at concentrations of 2-20 µM.

Q5: How should I prepare this compound for cell culture experiments?

This compound has low aqueous solubility. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For in vivo studies, a suspended solution can be made using a combination of DMSO, PEG300, Tween-80, and saline. Further dilutions into cell culture medium should be made to achieve the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
DGAT10.157
OAT30.973
OATP1B11.66
OATP1B33.34
BCRP5

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experimental GoalSuggested Concentration Range (µM)Notes
Selective DGAT1 Inhibition0.1 - 1.0Based on the IC50 for DGAT1.
Investigation of Off-Target Effects> 1.0Consider the IC50 values for other transporters.
Antiviral (HCV) Activity2 - 20As reported in specific studies.

Experimental Protocols

Protocol 1: In Vitro Triglyceride Synthesis Assay in HepG2 Cells

This protocol is adapted from methodologies used for other DGAT1 inhibitors and is suitable for assessing the effect of this compound on triglyceride synthesis in a hepatic cell line.

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid complexed to BSA (Bovine Serum Albumin)

  • This compound

  • DMSO

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 12-well or 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., 0.1%).

  • Pre-treatment: Once cells are at the desired confluency, wash them with PBS and replace the medium with serum-free DMEM containing the different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Oleic Acid Stimulation: Prepare a solution of oleic acid complexed to BSA in serum-free DMEM. Add this solution to the wells to a final concentration of 0.5-1.0 mM to induce triglyceride synthesis.

  • Incubation: Incubate the cells for 16-24 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.

  • Triglyceride Quantification: Determine the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the triglyceride content to the total protein concentration of the lysate. Compare the triglyceride levels in the this compound-treated wells to the vehicle-treated control.

Protocol 2: Cytotoxicity Assay (MTS Assay)

This protocol provides a general method to assess the cytotoxicity of this compound.

Materials:

  • Target cell line (e.g., HepG2, Caco-2)

  • Complete culture medium

  • This compound

  • DMSO

  • MTS reagent

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include wells with vehicle control (DMSO) and wells with medium only (background control).

  • Incubation: Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value (the concentration that reduces cell viability by 50%).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no inhibition of triglyceride synthesis - this compound concentration is too low.- Inactive compound.- Cell line has low DGAT1 expression.- Insufficient oleic acid stimulation.- Perform a dose-response experiment with a wider concentration range.- Verify the activity of the compound with a positive control.- Confirm DGAT1 expression in your cell line via qPCR or Western blot.- Optimize the concentration of oleic acid.
High variability between replicates - Uneven cell seeding.- Inaccurate pipetting.- Edge effects in the plate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS.
Unexpected cytotoxicity - this compound concentration is too high.- High final DMSO concentration.- Contamination of cell culture.- Determine the CC50 of this compound for your cell line.- Ensure the final DMSO concentration is ≤ 0.1%.- Regularly check for and test for mycoplasma contamination.
Compound precipitation in media - Low solubility of this compound.- High concentration of the compound.- Ensure the DMSO stock is fully dissolved before diluting in media.- Vortex or gently warm the media after adding the compound.- Do not exceed the solubility limit in the final culture medium.

Visualizations

DGAT1_Inhibition_Pathway Diacylglycerol Diacylglycerol DGAT1 DGAT1 Diacylglycerol->DGAT1 Substrate FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->DGAT1 Substrate Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes Pradigastat Pradigastat Sodium Pradigastat->DGAT1 Inhibits Experimental_Workflow start Start seed_cells Seed HepG2 Cells start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with Oleic Acid pretreat->stimulate incubate Incubate (16-24h) stimulate->incubate lyse Lyse Cells incubate->lyse quantify Quantify Triglycerides lyse->quantify analyze Analyze Data quantify->analyze end End analyze->end Troubleshooting_Flow issue Low Inhibition of Triglyceride Synthesis? check_conc Check Concentration (Dose-Response) issue->check_conc Yes solution Problem Solved issue->solution No check_activity Verify Compound Activity check_conc->check_activity check_dgat1 Confirm DGAT1 Expression check_activity->check_dgat1 optimize_oa Optimize Oleic Acid Stimulation check_dgat1->optimize_oa optimize_oa->solution

References

Pradigastat Sodium stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Pradigastat Sodium for researchers, scientists, and drug development professionals. The information is compiled to address common questions and troubleshooting scenarios encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. It is recommended to store it in a dry and dark environment.[1] For short-term storage, a temperature of 0 - 4°C is suitable for days to weeks.[1] For long-term storage, spanning months to years, a temperature of -20°C is recommended.[1]

Q2: How should I store stock solutions of this compound?

This compound is soluble in DMSO.[1] Stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] Another recommendation is to use the stock solution within one year when stored at -20°C.

Q3: The compound arrived at room temperature. Is it still stable?

Yes. This compound is shipped as a non-hazardous chemical under ambient temperatures.[1] It is considered stable for several weeks during standard shipping and customs processing.[1]

Q4: What is the expected shelf-life of this compound?

If stored correctly under the recommended long-term conditions, this compound has a shelf-life of over three years.[1]

Q5: Are there any specific light sensitivity concerns?

Yes, it is recommended to store this compound in the dark, suggesting potential sensitivity to light.[1] Exposure to light, particularly UV, can be a source of degradation for many pharmaceutical compounds.

Q6: What are the known degradation pathways for this compound?

Specific degradation pathways for this compound are not detailed in the available literature. However, like many complex organic molecules, it may be susceptible to common degradation mechanisms such as oxidation and photodegradation. To mitigate these, it is crucial to store the compound in a dry, dark environment and consider using an inert atmosphere for long-term storage of the solid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the solid compound and any prepared stock solutions have been stored according to the recommended temperature and light-protection guidelines. Prepare fresh stock solutions from solid material for critical experiments.
Contamination of stock solution.Use sterile filtration for stock solutions intended for cell-based assays. Aliquot stock solutions to minimize freeze-thaw cycles and reduce the risk of contamination.
Precipitation observed in stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, prepare a fresh stock solution. Ensure vials are sealed tightly to prevent solvent evaporation.
Change in color or appearance of the solid compound Potential degradation or contamination.Do not use the compound if a visible change in its physical appearance is observed. Contact the supplier for a replacement.

Stability and Storage Data Summary

Solid this compound

Parameter Condition Recommendation Reference
Appearance -Solid powder[1]
Short-Term Storage Days to weeksDry, dark, 0 - 4°C[1]
Long-Term Storage Months to yearsDry, dark, -20°C[1]
Shelf Life Properly stored>3 years[1]
Shipping AmbientStable for a few weeks[1]

This compound in Solution

Parameter Condition Recommendation Reference
Solubility -Soluble in DMSO[1]
Stock Solution Storage (Short-Term) Days to weeks0 - 4°C[1]
Stock Solution Storage (Long-Term) Months-20°C[1]

Experimental Protocols

General Protocol for a Stability Study of a Research Compound

While a specific, validated stability-indicating method for this compound is not publicly available, a general approach based on pharmaceutical guidelines can be followed.

  • Sample Preparation: Prepare multiple aliquots of the solid compound and a stock solution (e.g., in DMSO) in appropriate, sealed containers.

  • Stress Conditions: Expose the aliquots to various stress conditions, including:

    • Elevated Temperature: 40°C, 60°C.

    • Humidity: 75% RH.

    • Light: Photostability chamber with controlled light and temperature.

    • pH: Prepare solutions in buffers of varying pH (e.g., acidic, neutral, basic) to assess hydrolytic stability.

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 2, 4 weeks, and longer for long-term studies).

  • Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector. The method should be capable of separating the parent compound from any potential degradants.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point. A significant decrease in the concentration of the active substance indicates degradation. Characterize any significant degradation products if possible.

Visualizations

G cluster_storage This compound Handling Workflow cluster_solid_storage Solid Storage cluster_solution_storage Solution Storage receive Receive Compound (Ambient Temperature) inspect Inspect for Physical Changes receive->inspect store_solid Store Solid inspect->store_solid No issues Contact Supplier Contact Supplier inspect->Contact Supplier prepare_solution Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_solution short_term_solid Short-Term (Days-Weeks) 0-4°C, Dark, Dry store_solid->short_term_solid long_term_solid Long-Term (Months-Years) -20°C, Dark, Dry store_solid->long_term_solid store_solution Store Stock Solution prepare_solution->store_solution use Use in Experiment store_solution->use short_term_solution Short-Term (Days-Weeks) 0-4°C store_solution->short_term_solution long_term_solution Long-Term (Months) -20°C store_solution->long_term_solution

Caption: Workflow for handling and storage of this compound.

G cluster_degradation Potential Degradation Pathways cluster_mitigation Mitigation Strategies Pradigastat This compound (Active Compound) Oxidation Oxidation (Reaction with Oxygen) Pradigastat->Oxidation Photodegradation Photodegradation (UV/Visible Light Exposure) Pradigastat->Photodegradation Hydrolysis Hydrolysis (Reaction with Water) Pradigastat->Hydrolysis Degradant_O Oxidized Products Oxidation->Degradant_O Inert_Atmosphere Store under Inert Gas Oxidation->Inert_Atmosphere Degradant_P Photolytic Products Photodegradation->Degradant_P Store_Dark Store in Dark Photodegradation->Store_Dark Degradant_H Hydrolytic Products Hydrolysis->Degradant_H Store_Dry Store in Dry Conditions Hydrolysis->Store_Dry Control_pH Control pH in Solution

Caption: General degradation pathways and mitigation strategies.

References

Interpreting unexpected results with Pradigastat Sodium treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pradigastat Sodium.

Troubleshooting Guides

This section addresses specific unexpected results that may be encountered during experiments with this compound.

Q: We are not observing the expected decrease in triglyceride levels in our in vivo model. What could be the reason?

A: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dose: In a clinical study with patients having Familial Chylomicronemia Syndrome (FCS), a 10 mg daily dose of Pradigastat did not result in a reduction of fasting triglycerides, whereas 20 mg and 40 mg doses showed significant reductions.[1] Ensure that the dose used in your model is within the effective range.

  • Pharmacokinetics: Pradigastat has a long half-life, and in humans, steady-state concentrations are reached after approximately 14 days of daily dosing.[1][2] Shorter treatment durations in your model might not be sufficient to observe the full effect.

  • Dietary Fat: The primary mechanism of Pradigastat is to inhibit the synthesis of triglycerides from dietary fat in the intestine. The effect on postprandial (after-meal) triglycerides is most pronounced. Ensure that your experimental design includes a dietary fat challenge to appropriately assess the compound's activity.

  • Model System: The clinical trial for Hepatitis C was prematurely terminated for lack of efficacy, despite in vitro studies showing a potent antiviral effect.[3] This highlights that in vitro efficacy may not always translate to in vivo models or different disease contexts. The underlying biological environment of your specific model may influence the drug's effectiveness.

Q: We have observed a slight increase in LDL cholesterol levels after treatment with Pradigastat. Is this an expected outcome?

A: A modest increase in LDL cholesterol has been documented. In a study with FCS patients, a 20 mg dose of Pradigastat was associated with a slight increase in LDL-C.[2] However, it is important to note that the absolute post-treatment LDL-C levels remained low.[2] This is a known, though not fully understood, effect of some lipid-lowering agents that primarily target triglycerides. It is crucial to evaluate the overall lipid profile and not just a single parameter.

Q: Our in vitro cell viability assay (e.g., MTT, XTT) shows decreased cell viability after Pradigastat treatment, which is unexpected. How should we interpret this?

A: While Pradigastat is generally well-tolerated in vivo, in vitro assays can sometimes produce artifacts.[1][2] Consider these possibilities:

  • Assay Interference: Pradigastat, like any small molecule, could potentially interfere with the assay components. For example, it could interact with the tetrazolium salts (like MTT) or the enzymes involved in the colorimetric or fluorometric reactions, leading to a false positive signal for cytotoxicity. It is advisable to run a control experiment with Pradigastat in a cell-free system to check for direct interference with the assay reagents.

  • High Concentrations: The concentrations used in in vitro studies are often significantly higher than the physiological concentrations achieved in vivo. High, non-physiological concentrations of any compound can lead to off-target effects and cytotoxicity.

  • Cell Type Specificity: The effect could be specific to the cell line you are using. Some cell types may be more sensitive to perturbations in lipid metabolism.

To further investigate, consider using an alternative cytotoxicity assay that relies on a different mechanism, such as measuring the release of lactate dehydrogenase (LDH) from damaged cells, or a direct cell counting method like Trypan Blue exclusion.

Q: We are observing gastrointestinal issues (e.g., diarrhea, abdominal pain) in our animal models. Is this a known side effect?

A: Yes, mild and transient gastrointestinal adverse events are the most commonly reported side effects of Pradigastat in clinical trials.[1][2][3] These effects are thought to be related to the local action of the drug in the intestine, where it inhibits fat absorption. The presence of unabsorbed fat in the gut is a likely cause of these symptoms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[4] DGAT1 is a key enzyme in the final step of triglyceride synthesis in the small intestine. By inhibiting DGAT1, Pradigastat blocks the absorption and synthesis of triglycerides from dietary fat, leading to a reduction in both fasting and postprandial triglyceride levels.[1][2]

cluster_pathway Triglyceride Synthesis Pathway Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerol Fatty Acids & Monoacylglycerol Dietary Fats->Fatty Acids & Monoacylglycerol Lipolysis Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoacylglycerol->Diacylglycerol (DAG) Re-esterification Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) DGAT1 Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Packaging Absorption Absorption Chylomicrons->Absorption Pradigastat Pradigastat Pradigastat->Diacylglycerol (DAG) Inhibits cluster_targets Molecular Targets Pradigastat Pradigastat DGAT1 DGAT1 (Primary Target) Pradigastat->DGAT1 Inhibition (Therapeutic Effect) BCRP BCRP Pradigastat->BCRP In Vitro Inhibition OATP1B1 OATP1B1 Pradigastat->OATP1B1 In Vitro Inhibition OATP1B3 OATP1B3 Pradigastat->OATP1B3 In Vitro Inhibition OAT3 OAT3 Pradigastat->OAT3 In Vitro Inhibition start Start fasting Overnight Fast (>12 hours) start->fasting baseline Baseline Blood Sample (Time 0) fasting->baseline meal Consume Test Meal (<15 mins) baseline->meal sampling Serial Blood Sampling (e.g., hourly for 9h) meal->sampling analysis Plasma TG & ApoB48 Measurement sampling->analysis end End analysis->end

References

Validation & Comparative

Pradigastat Sodium vs. Other DGAT1 Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl-peptidase-4 (DGAT1) inhibitors represent a promising therapeutic strategy for managing hypertriglyceridemia, particularly in rare genetic disorders like familial chylomicronemia syndrome (FCS). By blocking the final and committed step in triglyceride synthesis in the small intestine, these agents aim to reduce the production and secretion of chylomicrons, thereby lowering plasma triglyceride levels. This guide provides a comparative overview of the efficacy of Pradigastat (LCQ908), a DGAT1 inhibitor that has undergone clinical investigation for FCS, against other notable DGAT1 inhibitors, supported by available experimental data.

Mechanism of Action: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the triglyceride synthesis pathway. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1] In the small intestine, DGAT1 is highly expressed in enterocytes and plays a crucial role in the absorption of dietary fats. By inhibiting DGAT1, compounds like Pradigastat reduce the synthesis of triglycerides within enterocytes, leading to decreased chylomicron formation and secretion into the bloodstream. This, in turn, lowers postprandial and fasting triglyceride levels.[2]

Signaling Pathway of DGAT1 in Triglyceride Synthesis

DGAT1_Pathway Dietary Fats Dietary Fats Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats->Fatty Acids & Monoglycerides Digestion Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids & Monoglycerides->Fatty Acyl-CoA Monoacylglycerol Monoacylglycerol Fatty Acids & Monoglycerides->Monoacylglycerol Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acyl-CoA->Diacylglycerol (DAG) DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Monoacylglycerol->Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion DGAT1->Triglycerides (TG) Esterification Pradigastat & other DGAT1 inhibitors Pradigastat & other DGAT1 inhibitors Pradigastat & other DGAT1 inhibitors->DGAT1 Inhibition

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Comparative Efficacy of DGAT1 Inhibitors

A direct head-to-head clinical trial comparing the efficacy of Pradigastat with other DGAT1 inhibitors in the same patient population is not available. The development of several other DGAT1 inhibitors was discontinued due to gastrointestinal side effects before extensive efficacy data in specific patient populations like FCS could be obtained.[3][4] The following tables summarize the available efficacy data for Pradigastat and other selected DGAT1 inhibitors from clinical and preclinical studies.

Table 1: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS)
Parameter Pradigastat 10 mg/day Pradigastat 20 mg/day Pradigastat 40 mg/day
Mean Reduction in Fasting Triglycerides No significant reduction41%70%
Study Population 6 patients with FCS6 patients with FCS6 patients with FCS
Treatment Duration 21 days21 days21 days
Clinical Trial NCT01146522[2][5][6]NCT01146522[2][5][6]NCT01146522[2][5][6]
Adverse Events Mild, transient gastrointestinal events[2]Mild, transient gastrointestinal events[2]Mild, transient gastrointestinal events[2]
Table 2: Efficacy of Other DGAT1 Inhibitors in Clinical and Preclinical Studies
Inhibitor Study Population/Model Dose Efficacy Outcome Adverse Events Reference
AZD7687 Healthy Male Subjects≥5 mg (single dose)>75% decrease in incremental postprandial triglyceride AUCDose-dependent nausea, vomiting, and diarrhea[7]
Overweight/Obese Men>5 mg/day (1 week)Dose-dependent reduction in postprandial serum triglyceridesIncreased gastrointestinal side effects; 11/18 discontinued due to diarrhea[8]
PF-04620110 Sprague-Dawley Rats (lipid challenge)≥0.1 mg/kgSignificant reduction in plasma triglyceride excursionNot reported in this study[9]
Healthy Volunteers (Phase I)0.3 - 21 mg (single and multiple doses)N/A (Safety and PK study)Common gastrointestinal adverse events (nausea, vomiting, diarrhea)[10]

Experimental Protocols

Pradigastat Clinical Trial (NCT01146522) Methodology

This was an open-label, sequential-treatment study involving six patients with genetically confirmed FCS.[2][5]

Experimental Workflow for Pradigastat Clinical Trial (NCT01146522)

Pradigastat_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Periods (3 weeks each) cluster_assessment Assessments Patient Recruitment Patient Recruitment Inclusion Criteria Inclusion: - Genetically confirmed FCS - Fasting TG >880 mg/dL Patient Recruitment->Inclusion Criteria Baseline Assessment Baseline Lipid Profile (Fasting & Postprandial) Inclusion Criteria->Baseline Assessment Period 1 Pradigastat 20 mg/day Baseline Assessment->Period 1 Washout ≥4 week Washout Period 1->Washout Weekly Monitoring Weekly Fasting TG Period 1->Weekly Monitoring End of Period Postprandial TG & ApoB48 Safety & Tolerability Period 1->End of Period Period 2 Pradigastat 40 mg/day Period 2->Washout Period 2->Weekly Monitoring Period 2->End of Period Period 3 Pradigastat 10 mg/day Period 3->Weekly Monitoring Period 3->End of Period Washout->Period 2 Washout->Period 3

Caption: Workflow of the Pradigastat clinical trial in FCS patients.

  • Patient Population: Six patients with a confirmed diagnosis of FCS.

  • Study Design: Open-label, with three consecutive 21-day treatment periods, separated by washout periods of at least four weeks.

  • Dosing Regimen: Patients received Pradigastat at 20 mg, 40 mg, and 10 mg once daily in a sequential manner.[2]

  • Primary Efficacy Endpoint: Change in fasting triglyceride levels.

  • Secondary Endpoints: Changes in postprandial triglycerides and apolipoprotein B48 (ApoB48) levels.

  • Assessments: Fasting triglyceride levels were measured weekly. Postprandial lipid profiles were assessed at the beginning and end of each treatment period following a standardized low-fat meal. Safety and tolerability were monitored throughout the study.[2]

AZD7687 First-in-Human Study Methodology

This was a randomized, placebo-controlled, single ascending dose study in 80 healthy male subjects.[7]

  • Study Population: Healthy male volunteers.

  • Study Design: Randomized, placebo-controlled, single ascending dose cohorts.

  • Dosing Regimen: Single oral doses of AZD7687 ranging from 1 mg to 60 mg, or placebo.

  • Efficacy Assessment: Postprandial triglyceride excursion was measured for 8 hours after a standardized mixed meal with a high fat content (60%).

  • Safety Assessment: Monitoring of adverse events, particularly gastrointestinal side effects.

Discussion and Conclusion

Pradigastat has demonstrated significant, dose-dependent reductions in fasting and postprandial triglycerides in patients with FCS, a population with a high unmet medical need. The observed efficacy, particularly at the 40 mg dose, highlights the potential of DGAT1 inhibition as a targeted therapy for this rare and severe hypertriglyceridemia. Importantly, in this small study, Pradigastat was reported to be safe and well-tolerated, with only mild and transient gastrointestinal side effects.[2]

In contrast, the development of other DGAT1 inhibitors, such as AZD7687 and PF-04620110, was hampered by the prevalence of gastrointestinal adverse events, primarily diarrhea, nausea, and vomiting.[7][8][10] While these agents also demonstrated proof-of-concept by reducing postprandial triglycerides, the narrow therapeutic window between efficacy and intolerable side effects led to the discontinuation of their development for broader indications like obesity and type 2 diabetes.

The differing outcomes between Pradigastat in FCS and other DGAT1 inhibitors in different populations may be attributable to several factors, including differences in the patient populations, the specific chemical properties of the inhibitors, and the dosing regimens employed. The underlying pathophysiology of FCS, with its profound impairment of chylomicron clearance, may create a scenario where the triglyceride-lowering effects of DGAT1 inhibition are more pronounced and the gastrointestinal side effects are either less severe or considered more acceptable given the severity of the disease.

References

Comparative Analysis of Pradigastat Sodium and T-863: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two selective diacylglycerol acyltransferase 1 (DGAT1) inhibitors: Pradigastat Sodium and T-863. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, pharmacological effects, and available quantitative data from preclinical and clinical studies.

Mechanism of Action

Both this compound and T-863 exert their therapeutic effects by inhibiting diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. DGAT1 catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme, both compounds effectively reduce the synthesis and subsequent absorption of triglycerides in the small intestine.

Pharmacological Profile and Efficacy

This compound has been evaluated in clinical trials for the treatment of familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. T-863, on the other hand, has been investigated in preclinical models of obesity and metabolic disease.

Data Presentation

The following tables summarize the available quantitative data for this compound and T-863.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50
This compoundHuman DGAT10.157 µM[1]
T-863Human DGAT115 nM[2]

Table 2: Clinical Efficacy of this compound in Familial Chylomicronemia Syndrome (NCT01146522) [3]

DoseChange in Fasting Triglycerides (after 21 days)Change in Postprandial Triglycerides (AUC0-9h)Change in Fasting ApoB48
20 mg-41%-37%Significant decrease (p=0.051 vs 10 mg)
40 mg-70%-30%Significant decrease (p=0.002 vs 10 mg)

Table 3: Preclinical Efficacy of T-863 in Diet-Induced Obese (DIO) Mice [4]

ParameterEffect
Body WeightWeight loss
Serum TriglyceridesReduction
Liver TriglyceridesReduction
Insulin SensitivityImproved
Glucose UptakeEnhanced in 3T3-L1 adipocytes

Table 4: Effects of this compound on Glucose Homeostasis in Overweight/Obese Subjects [5]

ParameterEffect
Postprandial GlucoseSuppressed
Postprandial InsulinSuppressed
Plasma GLP-1Increased

Experimental Protocols

This compound: Clinical Trial in Familial Chylomicronemia Syndrome (NCT01146522)[3]

This was an open-label, sequential-treatment study involving six FCS patients. The study consisted of three consecutive 21-day treatment periods with Pradigastat at doses of 20 mg, 40 mg, and 10 mg, separated by washout periods of at least four weeks. Patients were maintained on a very low-fat diet. Fasting and postprandial triglycerides, as well as ApoB48 levels, were assessed. A low-fat meal tolerance test was conducted to evaluate postprandial lipid levels.

T-863: Preclinical Study in Diet-Induced Obese (DIO) Mice[4]

The in vivo efficacy of T-863 was evaluated in a diet-induced obesity mouse model. Male C57BL/6J mice were fed a high-fat diet to induce obesity. Following the development of obesity, mice were orally administered T-863 (30 mg/kg) for two weeks. Body weight, food intake, and serum and liver triglyceride levels were measured. Insulin sensitivity was also assessed. For in vitro studies, differentiated 3T3-L1 adipocytes were used to evaluate the effect of T-863 on insulin-stimulated glucose uptake.

Mandatory Visualization

DGAT1_Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Dietary Fats Dietary Fats Fatty Acids Fatty Acids Dietary Fats->Fatty Acids Monoglycerides Monoglycerides Dietary Fats->Monoglycerides Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Monoglycerides->Diacylglycerol (DAG) DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Circulating Chylomicrons Circulating Chylomicrons Chylomicrons->Circulating Chylomicrons Secretion Fatty Acyl-CoA->Diacylglycerol (DAG) Fatty Acyl-CoA->DGAT1 DGAT1->Triglycerides (TG) Catalyzes Pradigastat / T-863 Pradigastat / T-863 Pradigastat / T-863->DGAT1 Inhibit

Caption: DGAT1 Signaling Pathway in Triglyceride Synthesis.

Experimental_Workflow_DIO_Mice Start Start Induce Obesity Induce Obesity in Mice (High-Fat Diet) Start->Induce Obesity Randomization Randomization Induce Obesity->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group Control T-863 Group T-863 Group Randomization->T-863 Group Treatment Treatment Period Two-Week Oral Administration Vehicle Group->Treatment Period T-863 Group->Treatment Period Data Collection Measure Body Weight, Triglycerides, Insulin Sensitivity Treatment Period->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Experimental Workflow for T-863 in DIO Mice.

References

Head-to-head studies of Pradigastat Sodium and other lipid-lowering agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pradigastat sodium and other prominent lipid-lowering agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles as reported in key clinical trials. The information is intended to support research and drug development efforts in the field of lipid disorders.

Mechanism of Action: A Divergence in Lipid-Lowering Strategies

The landscape of lipid-lowering therapies is characterized by a diversity of molecular targets and mechanisms. This compound and its comparators—lomitapide, volanesorsen, and evinacumab—each employ a unique strategy to reduce lipid levels, offering different therapeutic options for severe genetic lipid disorders.

This compound is a selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the small intestine.[1][2][3] By inhibiting DGAT1, pradigastat primarily targets the absorption of dietary fats and the formation of chylomicrons, leading to a reduction in postprandial and fasting triglyceride levels.[1][2]

Lomitapide , in contrast, inhibits the microsomal triglyceride transfer protein (MTP).[4][5][6] MTP is essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins in both the liver and intestine.[4][5] Its inhibition leads to reduced secretion of very-low-density lipoprotein (VLDL) and chylomicrons, resulting in lower levels of LDL-C and other apoB-containing lipoproteins.[4][5]

Volanesorsen is an antisense oligonucleotide that targets the messenger RNA (mRNA) for apolipoprotein C-III (apoC-III).[7][8] ApoC-III is a key inhibitor of lipoprotein lipase (LPL), the primary enzyme responsible for the breakdown of triglycerides in the circulation.[7][8] By reducing the production of apoC-III, volanesorsen enhances the catabolism of triglyceride-rich lipoproteins.[7]

Evinacumab is a monoclonal antibody that binds to and inhibits angiopoietin-like protein 3 (ANGPTL3).[9][10][11][12] ANGPTL3 is a natural inhibitor of both LPL and endothelial lipase (EL).[9][10][11][12] By blocking ANGPTL3, evinacumab increases the activity of these lipases, leading to enhanced clearance of triglycerides and LDL-C.[9][11][12]

Signaling and Metabolic Pathways

The distinct mechanisms of these agents are best understood by visualizing their points of intervention in lipid metabolism.

Lipid-Lowering Agent Mechanisms of Action cluster_Intestine Small Intestine cluster_Liver Liver cluster_Circulation Circulation Dietary Fats Dietary Fats DGAT1 DGAT1 Dietary Fats->DGAT1 Triglyceride Synthesis Chylomicrons Chylomicrons DGAT1->Chylomicrons Pradigastat Pradigastat Pradigastat->DGAT1 Inhibits VLDL Assembly VLDL Assembly MTP MTP MTP->VLDL Assembly ApoB ApoB ApoB->MTP Triglycerides Triglycerides Triglycerides->MTP Lomitapide Lomitapide Lomitapide->MTP Inhibits TRLs Triglyceride-Rich Lipoproteins (TRLs) LPL Lipoprotein Lipase (LPL) TRLs->LPL Hydrolysis ApoC-III ApoC-III ApoC-III->LPL Inhibits Volanesorsen Volanesorsen Volanesorsen->ApoC-III Reduces Production ANGPTL3 ANGPTL3 ANGPTL3->LPL Inhibits Evinacumab Evinacumab Evinacumab->ANGPTL3 Inhibits

Caption: Mechanisms of action for pradigastat, lomitapide, volanesorsen, and evinacumab.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials of this compound against other lipid-lowering agents are not available. The following tables summarize key efficacy data from separate clinical trials for each agent, providing an indirect comparison of their performance.

Table 1: this compound Efficacy in Familial Chylomicronemia Syndrome (FCS)
Parameter20 mg/day40 mg/day
Mean Reduction in Fasting Triglycerides 41%[1][13]70%[1][13]
Mean Reduction in Postprandial Triglycerides (AUC) 37%30%

Data from a Phase 2, open-label, single-center study (NCT01146522) in 6 patients with FCS over 21 days of treatment.[1][13]

Table 2: Lomitapide Efficacy in Homozygous Familial Hypercholesterolemia (HoFH)
ParameterMedian Dose (mg/day)Mean Reduction
LDL-C 4050% at 26 weeks[14]
LDL-C (Long-term) 4045.5% at 126 weeks[14]
LDL-C (Real-world) 2060%[15]

Data from a pivotal open-label trial and a pan-European retrospective observational study.[14][15]

Table 3: Volanesorsen Efficacy in Familial Chylomicronemia Syndrome (FCS)
ParameterMean Reduction from Baseline
Triglycerides (APPROACH Study) 77% at 3 months[16]
Triglycerides (COMPASS Study - FCS subset) 73% at 3 months[16]
ApoC-III 84% at 3 months[17]

Data from the Phase 3 APPROACH and COMPASS studies.[16][17]

Table 4: Evinacumab Efficacy in Homozygous Familial Hypercholesterolemia (HoFH)
ParameterMean Reduction from Baseline
LDL-C (ELIPSE HoFH Study) ~50% at 24 weeks[18]
LDL-C (Long-term) 46.3% at 48 weeks[19][20]
LDL-C (Real-world) 56% at 6 months[21]

Data from the Phase 3 ELIPSE HoFH study and real-world evidence.[18][19][20][21]

Experimental Protocols: Key Clinical Trials

Understanding the methodologies of the key clinical trials is essential for interpreting the efficacy and safety data.

This compound: NCT01146522

This was an open-label, single-center, sequential-dose study to evaluate the safety, tolerability, and efficacy of pradigastat in patients with FCS.[1][13]

Screening Screening Run-in 1-week Low-Fat Diet Screening->Run-in Treatment 1 Pradigastat 20mg/day (21 days) Run-in->Treatment 1 Washout 1 ≥4 weeks Treatment 1->Washout 1 Treatment 2 Pradigastat 40mg/day (21 days) Washout 1->Treatment 2 Washout 2 ≥4 weeks Treatment 2->Washout 2 Treatment 3 Pradigastat 10mg/day (21 days) Washout 2->Treatment 3 End of Study End of Study Treatment 3->End of Study

Caption: this compound NCT01146522 Study Design.

  • Primary Outcome Measures: Change from baseline in fasting triglyceride levels.

  • Key Inclusion Criteria: Adults with a diagnosis of FCS.

  • Assessments: Fasting and postprandial lipid panels, including triglycerides and apoB48, were assessed at baseline and throughout the treatment periods.[1][13]

Lomitapide: Pivotal Phase 3 Study

This was a single-arm, open-label, multicenter study to evaluate the efficacy and safety of lomitapide in adult patients with HoFH.[14]

  • Primary Efficacy Endpoint: Percent change in LDL-C from baseline to week 26.

  • Key Inclusion Criteria: Adults with a clinical or genetic diagnosis of HoFH.

  • Treatment: Lomitapide was initiated at a low dose and titrated up to a maximum of 60 mg/day based on tolerability.[5]

Volanesorsen: APPROACH Study

A Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of volanesorsen in patients with FCS.[16]

  • Primary Endpoint: Percent change in fasting triglycerides from baseline at 3 months.

  • Key Inclusion Criteria: Patients with a diagnosis of FCS and fasting triglycerides ≥750 mg/dL.

  • Treatment: Patients were randomized to receive volanesorsen or placebo for 52 weeks.[16]

Evinacumab: ELIPSE HoFH Study (NCT03399786)

A Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of evinacumab in patients with HoFH.[18][20]

  • Primary Endpoint: Percent change from baseline in LDL-C at week 24.

  • Key Inclusion Criteria: Patients aged 12 years or older with a diagnosis of HoFH.

  • Treatment: Patients were randomized to receive intravenous evinacumab 15 mg/kg or placebo every 4 weeks for 24 weeks.[19][20]

Safety and Tolerability

The safety profiles of these agents are a critical consideration in their clinical application.

Table 5: Summary of Common Adverse Events
AgentCommon Adverse Events
This compound Mild and transient gastrointestinal events (e.g., diarrhea, nausea).[1][13]
Lomitapide Gastrointestinal disturbances (diarrhea, nausea, vomiting), hepatic steatosis, and elevated liver transaminases.[14][15][22]
Volanesorsen Injection site reactions, thrombocytopenia.[16][17]
Evinacumab Generally well-tolerated; reported adverse events include nasopharyngitis, influenza-like illness, and dizziness.[19][20]

Conclusion

This compound, lomitapide, volanesorsen, and evinacumab represent significant advancements in the management of severe genetic lipid disorders. Their distinct mechanisms of action provide a range of therapeutic options for patients who are often refractory to conventional lipid-lowering therapies. While direct comparative efficacy and safety data from head-to-head trials are lacking, the available evidence from individual clinical studies highlights their potential to significantly reduce lipid levels in their respective target populations. The choice of therapy will depend on the specific lipid disorder, the patient's clinical profile, and the tolerability of the agent. Further research, including long-term safety and cardiovascular outcome studies, is needed to fully delineate the role of these novel agents in clinical practice.

References

Pradigastat Sodium: A Comparative Guide to its Efficacy in Triglyceride Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Pradigastat Sodium, a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), and its effects on triglyceride levels. The information presented is based on clinical trial data to offer an objective comparison with other triglyceride-lowering therapies.

Introduction to this compound

This compound (formerly LCQ908) is an investigational drug developed for the treatment of Familial Chylomicronemia Syndrome (FCS).[1][2][3] FCS is a rare genetic disorder characterized by a deficiency in lipoprotein lipase (LPL), leading to severe hypertriglyceridemia due to the accumulation of chylomicrons in the blood.[1][3][4][5] this compound's mechanism of action targets the synthesis of triglycerides in the intestine, offering a novel therapeutic approach for managing FCS.[1][2][3][4][5]

Mechanism of Action: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[2][6] It catalyzes the reaction of diacylglycerol and acyl-CoA to form triglycerides. In the small intestine, DGAT1 is crucial for the assembly and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the bloodstream.

By selectively inhibiting DGAT1, this compound reduces the synthesis of triglycerides within enterocytes, thereby decreasing the formation and secretion of chylomicrons.[4][5][6] This leads to a reduction in both fasting and postprandial triglyceride levels.

cluster_enterocyte Small Intestine Enterocyte Dietary Fats Dietary Fats Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats->Fatty Acids & Monoglycerides Digestion Diacylglycerol Diacylglycerol Fatty Acids & Monoglycerides->Diacylglycerol Re-esterification Triglycerides Triglycerides Diacylglycerol->Triglycerides Acyl-CoA ApoB48 ApoB48 Chylomicron Assembly Chylomicron Assembly Chylomicrons Chylomicrons Chylomicron Assembly->Chylomicrons Secretion Bloodstream Bloodstream Chylomicrons->Bloodstream DGAT1 DGAT1 DGAT1->Diacylglycerol Catalyzes Pradigastat Pradigastat Pradigastat->DGAT1 Inhibits TriglyceridesApoB48 TriglyceridesApoB48 TriglyceridesApoB48->Chylomicron Assembly

Figure 1: Signaling pathway of DGAT1 inhibition by Pradigastat.

Experimental Data: Clinical Trial Results

The primary clinical evidence for Pradigastat's efficacy comes from an open-label study (NCT01146522) involving six patients with FCS.[1][3][4] The study evaluated the effects of three different daily doses of Pradigastat (10 mg, 20 mg, and 40 mg) administered over 21-day periods.[1][4]

Fasting Triglyceride Levels

Pradigastat demonstrated a dose-dependent reduction in fasting triglyceride levels. The 20 mg and 40 mg doses resulted in significant decreases from baseline.[1][4][5]

DoseMean Reduction from Baseline
10 mgNo significant reduction
20 mg41%
40 mg70%

Table 1: Effect of Pradigastat on Fasting Triglyceride Levels in FCS Patients.[1][4][5]

Postprandial Triglyceride and Apolipoprotein B-48 (ApoB48) Levels

The study also revealed substantial reductions in postprandial triglycerides and both fasting and postprandial ApoB48 levels, particularly with the 20 mg and 40 mg doses.[1][4][5] ApoB48 is a key structural protein of chylomicrons, and its reduction further supports the mechanism of inhibited chylomicron synthesis.[7]

Parameter20 mg Dose vs. 10 mg Dose40 mg Dose vs. 10 mg Dose
Postprandial TG AUC (0-9h)Significant ReductionSignificant Reduction
Fasting ApoB48Significant ReductionSignificant Reduction

Table 2: Effect of Pradigastat on Postprandial Triglycerides and Fasting ApoB48.[5]

Experimental Protocol: NCT01146522

The clinical trial was designed as an open-label, three-period, sequential treatment study.[3]

  • Participants : Six patients with a confirmed diagnosis of Familial Chylomicronemia Syndrome.[1][3][4]

  • Run-in Period : A one-week very low-fat diet run-in period preceded the treatment phases.[1][3][4]

  • Treatment Periods : Patients underwent three consecutive 21-day treatment periods with Pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[1][4]

  • Washout Periods : Each treatment period was separated by a washout period of at least four weeks.[1][4]

  • Assessments : Fasting triglyceride levels were measured weekly. Postprandial triglycerides and ApoB48 levels were also monitored.[1][4]

Figure 2: Workflow of the NCT01146522 clinical trial.

Comparison with Other Triglyceride-Lowering Agents

While direct head-to-head trials are limited, a comparison of the percentage reduction in triglycerides can provide context for Pradigastat's efficacy relative to other established therapies. It is important to note that Pradigastat has been specifically studied in the FCS population, where other agents have little to no effect.[5]

Drug ClassAgent(s)Typical Triglyceride Reduction
DGAT1 Inhibitor This compound Up to 70% (in FCS)
FibratesFenofibrate, Gemfibrozil30-50%[8]
Omega-3 Fatty AcidsIcosapent ethyl20-50%[8]
StatinsAtorvastatin, Rosuvastatin10-30%[8]
ApoC-III InhibitorVolanesorsen~77% (in FCS)[9]

Table 3: Comparative Efficacy of Triglyceride-Lowering Agents.

Safety and Tolerability

In the clinical trial, Pradigastat was generally safe and well-tolerated.[1][4][5] The most commonly reported adverse events were mild and transient gastrointestinal issues, such as diarrhea, abdominal pain, and nausea.[4]

Conclusion

This compound has demonstrated substantial efficacy in reducing both fasting and postprandial triglyceride levels in patients with Familial Chylomicronemia Syndrome.[1][4][5][10] Its novel mechanism of inhibiting intestinal triglyceride synthesis via DGAT1 inhibition addresses a key pathological driver in this rare and difficult-to-treat disease.[2][4][5] The available clinical data suggests that Pradigastat, particularly at a 40 mg daily dose, can achieve triglyceride reductions comparable to or exceeding those of other potent lipid-lowering therapies, positioning it as a promising treatment for FCS.[4][5]

References

Comparative Analysis of Pradigastat Sodium's In Vitro Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-validation of Pradigastat Sodium's performance against alternative DGAT1 inhibitors, supported by experimental data and detailed protocols.

This compound, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), has been a subject of significant research interest for its potential therapeutic applications in metabolic diseases.[1][2][3][4][5] This guide provides a comparative analysis of this compound's in vitro effects across various cell lines, offering a cross-validation of its activity and a comparison with other DGAT1 inhibitors.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the DGAT1 enzyme, a key player in the final step of triglyceride synthesis.[2][3] This enzyme is highly expressed in the small intestine, where it is crucial for the absorption of dietary fats. By blocking DGAT1, this compound effectively reduces the synthesis and secretion of triglycerides, leading to lower postprandial triglyceride levels in the blood.

Signaling Pathway of DGAT1 Inhibition

DGAT1_Pathway Fatty Acids Fatty Acids DGAT1 DGAT1 Fatty Acids->DGAT1 Monoacylglycerol Monoacylglycerol Monoacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons This compound This compound This compound->DGAT1

Caption: DGAT1 inhibition by this compound.

Performance Data in Different Cell Lines

The inhibitory activity of this compound has been evaluated in various in vitro systems, demonstrating both its on-target potency and its off-target interactions.

CompoundTargetCell Line/SystemEndpointValueReference
This compound DGAT1 -IC50 0.157 µM [6]
This compoundBCRPBCRP-overexpressing human ovarian cancer cell lineIC505 µM[6]
This compoundOATP1B1Stably expressing cell lineIC501.66 µM[6]
This compoundOATP1B3Stably expressing cell lineIC503.34 µM[6]
This compoundOAT3Stably expressing cell lineIC500.973 µM[6]
This compoundPermeabilityCaco-2 cells-Moderate-to-high[2]

Comparison with Alternative DGAT1 Inhibitors

Several other molecules have been developed to inhibit DGAT1. A comparison of their reported in vitro potencies provides context for this compound's efficacy.

CompoundTargetEndpointValueReference
This compound DGAT1 IC50 157 nM
A-922500human DGAT1IC507 nM[7][8][9]
T863DGAT1IC5015 nM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays mentioned in the literature.

DGAT1 Inhibition Assay (General Protocol)

A common method to determine the in vitro inhibitory activity of compounds against DGAT1 involves a biochemical assay using microsomes from cells overexpressing the enzyme.

Workflow:

DGAT1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomes Incubation Incubation Microsomes->Incubation Substrates Substrates Substrates->Incubation Test Compound Test Compound Test Compound->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction Quantification Quantification Lipid Extraction->Quantification

Caption: Workflow for a DGAT1 inhibition assay.

Steps:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/ml bovine serum albumin).

    • Prepare substrate solution containing a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).

    • Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors.

  • Enzyme Reaction:

    • Add the assay buffer, substrate solution, and test compound to a reaction vessel.

    • Initiate the reaction by adding microsomes containing DGAT1.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

  • Termination and Lipid Extraction:

    • Stop the reaction by adding a solution of chloroform/methanol.

    • Add water and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Quantification:

    • Evaporate the solvent from the organic phase.

    • Reconstitute the lipid extract in a suitable solvent.

    • Quantify the amount of radiolabeled triglyceride formed using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

BCRP-Mediated Efflux Assay

This assay is used to assess the potential of a compound to inhibit the function of the Breast Cancer Resistance Protein (BCRP), an efflux transporter.

Cell Line: A human cell line overexpressing BCRP (e.g., a BCRP-overexpressing human ovarian cancer cell line) and its corresponding parental cell line are used.

Steps:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a known BCRP inhibitor (positive control) for a specific duration (e.g., 1 hour).

  • Substrate Addition: Add a fluorescent BCRP substrate (e.g., Hoechst 33342) to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Increased intracellular fluorescence in the presence of the test compound indicates inhibition of BCRP-mediated efflux.

  • Data Analysis: Calculate the IC50 value from the concentration-response curve.

OATP-Mediated Uptake Assay

This assay evaluates the inhibitory potential of a compound on the Organic Anion Transporting Polypeptides (OATP), which are uptake transporters.

Cell Lines: Use cell lines stably expressing specific OATP isoforms (e.g., OATP1B1, OATP1B3) and a control cell line without the transporter.

Steps:

  • Cell Seeding: Plate the cells in a multi-well plate and culture until they form a monolayer.

  • Compound and Substrate Incubation: Add a solution containing a radiolabeled OATP substrate (e.g., [3H]-estradiol-17β-glucuronide for OATP1B1/1B3) and different concentrations of the test compound (e.g., this compound) to the cells.

  • Uptake: Incubate for a short period (e.g., 5 minutes) at 37°C to allow for substrate uptake.

  • Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular substrate.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of transporter-mediated uptake against the concentration of the test compound.

Conclusion

This compound is a potent inhibitor of DGAT1 with an IC50 in the nanomolar range. In vitro studies have confirmed its activity and have also characterized its interactions with other cellular transporters, albeit at micromolar concentrations. When compared to other DGAT1 inhibitors like A-922500 and T863, this compound demonstrates comparable, though slightly less potent, in vitro efficacy. The provided experimental protocols offer a framework for the consistent and reproducible evaluation of this compound and other DGAT1 inhibitors in various cell lines, facilitating further research and development in this therapeutic area.

References

Pradigastat Sodium's Efficacy: A Comparative Analysis in the Context of DGAT1 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of Pradigastat Sodium, a selective Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, with the metabolic phenotype observed in DGAT1 knockout animal models. By examining the impact of both pharmacological inhibition and genetic deletion of DGAT1, we can gain deeper insights into the drug's mechanism of action and its specificity.

Introduction to this compound and DGAT1

This compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1] DGAT1 is highly expressed in the small intestine, where it plays a key role in the absorption of dietary fats.[2] Inhibition of DGAT1 is therefore a promising therapeutic strategy for conditions characterized by elevated triglyceride levels, such as familial chylomicronemia syndrome (FCS).[2]

DGAT1 knockout mice have been instrumental in elucidating the physiological role of this enzyme. These animals are viable and exhibit a range of metabolic alterations, including resistance to diet-induced obesity, increased sensitivity to insulin and leptin, and reduced tissue triglyceride levels.[3][4]

Comparative Efficacy: this compound vs. DGAT1 Knockout

While no direct studies have been published on the administration of this compound to DGAT1 knockout mice, research using other potent DGAT1 inhibitors in these models provides critical insights into the drug's on-target effects. The primary expectation is that administering a specific DGAT1 inhibitor to an animal that genetically lacks the DGAT1 enzyme would result in no significant additional physiological effect, thereby confirming the drug's specificity.

Studies with other DGAT1 inhibitors have demonstrated that their effects on body weight are indeed mechanism-based, as the inhibitors produced weight loss in wild-type mice but not in DGAT1 knockout mice.[5] This confirms that the therapeutic benefits of these inhibitors are mediated through their interaction with DGAT1.

Interestingly, one study comparing a DGAT1 inhibitor (PF-04620110) to DGAT1 knockout mice found that pharmacological inhibition in wild-type mice led to a greater increase in postprandial glucagon-like peptide-1 (GLP-1) levels than was observed in the DGAT1 knockout mice.[6] This suggests that the acute pharmacological blockade of DGAT1 may induce effects that are more pronounced than the chronic adaptations seen in a genetic knockout model.

The following tables summarize the expected comparative effects based on existing data for this compound in wild-type models and the known phenotype of DGAT1 knockout mice.

Data Presentation

Table 1: Comparison of Metabolic Parameters
ParameterEffect of this compound (in Wild-Type Models)Phenotype of DGAT1 Knockout MiceRationale for Comparison
Fasting Triglycerides Significant reduction[2]Generally normal plasma triglycerides, but reduced tissue triglycerides[3]Both interventions target DGAT1-mediated triglyceride synthesis, but systemic effects on plasma levels may differ due to compensatory mechanisms in knockout models.
Postprandial Triglycerides Dose-dependent suppression[2]Protected from post-meal spikes in plasma triglycerides[2]Both pharmacological inhibition and genetic deletion of DGAT1 impair the absorption and re-esterification of dietary fats in the intestine.
Body Weight on High-Fat Diet Inhibition of weight gain[7]Resistant to diet-induced obesity[3]Both interventions lead to reduced fat absorption and increased energy expenditure.
Insulin Sensitivity Improved[3]Increased insulin sensitivity[3]The precise mechanisms are still under investigation but are linked to reduced lipotoxicity and altered lipid metabolism.
Leptin Sensitivity Increased[3]Increased leptin sensitivity[3]DGAT1 deficiency appears to enhance the signaling pathways of leptin, a key hormone in regulating appetite and energy balance.
Table 2: Effects on Gut Hormones
Gut HormoneEffect of DGAT1 Inhibitor (PF-04620110) in Wild-Type MicePhenotype in DGAT1 Knockout Mice
Active GLP-1 (post-lipid challenge) 4.5-fold increase[6]3.1-fold increase[6]
Total GLP-1 (post-lipid challenge) 17.2-fold increase[6]7.2-fold increase[6]

Experimental Protocols

Oral Fat Tolerance Test (OFTT)

This protocol is a standard method to assess postprandial lipid excursion.

  • Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.[8]

  • Baseline Blood Collection: A small blood sample is collected from the tail vein to measure baseline triglyceride levels.[8]

  • Oral Gavage: A lipid source, such as corn oil or olive oil (typically 10 ml/kg body weight), is administered via oral gavage.[6][8] If a DGAT1 inhibitor is being tested, it is usually administered 30-60 minutes prior to the lipid challenge.[6]

  • Serial Blood Sampling: Blood samples are collected at various time points post-gavage (e.g., 1, 2, 3, 4, and 6 hours) to measure plasma triglyceride concentrations.[9]

  • Data Analysis: The area under the curve (AUC) for plasma triglycerides is calculated to quantify the total postprandial lipid excursion.[8]

Insulin Tolerance Test (ITT)

This test measures the whole-body insulin sensitivity.

  • Animal Preparation: Mice are fasted for a short period (typically 4-6 hours).[10]

  • Baseline Glucose Measurement: A baseline blood glucose reading is taken from a tail snip using a glucometer.[11]

  • Insulin Injection: Human insulin is administered intraperitoneally (IP) at a dose typically ranging from 0.5 to 1.0 U/kg body weight.[11]

  • Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the insulin injection.[11]

  • Data Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity. A faster decline indicates greater insulin sensitivity.

Leptin Sensitivity Test

This protocol assesses the response to the anorexigenic effects of leptin.

  • Animal Acclimation: Mice are individually housed and acclimated to the testing conditions.

  • Baseline Measurements: Daily food intake and body weight are recorded for several days to establish a baseline.[12]

  • Leptin Administration: Recombinant mouse leptin is injected (intraperitoneally or intracerebroventricularly) at a specified dose.[12]

  • Post-injection Monitoring: Food intake and body weight are measured at various time points (e.g., 4, 14, 24, 48, and 72 hours) after leptin administration.[12]

  • Data Analysis: A significant reduction in food intake and body weight following leptin injection indicates leptin sensitivity.

Visualizations

DGAT1_Inhibition_Pathway cluster_enterocyte Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Digestion Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte DGAT1 DGAT1 Triglycerides Triglyceride Resynthesis DGAT1->Triglycerides Catalyzes Chylomicrons Chylomicrons Triglycerides->Chylomicrons Packaging Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion Pradigastat Pradigastat Sodium Pradigastat->DGAT1 Inhibits Knockout DGAT1 Knockout (Genetic Deletion) Knockout->DGAT1 Abolishes Experimental_Workflow cluster_wt Wild-Type Cohort cluster_ko DGAT1 KO Cohort start Start wild_type Wild-Type Mice start->wild_type dgat1_ko DGAT1 Knockout Mice start->dgat1_ko vehicle_wt Vehicle Control wild_type->vehicle_wt pradigastat_wt This compound wild_type->pradigastat_wt vehicle_ko Vehicle Control dgat1_ko->vehicle_ko pradigastat_ko This compound dgat1_ko->pradigastat_ko measurements Metabolic Assessments (OFTT, ITT, Leptin Sensitivity) vehicle_wt->measurements pradigastat_wt->measurements vehicle_ko->measurements pradigastat_ko->measurements analysis Comparative Data Analysis measurements->analysis

References

Pradigastat Sodium: A Comparative Analysis of Potency and Selectivity Against Acyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradigastat Sodium (also known as LCQ-908) is recognized as a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2][3][4] DGAT1 plays a crucial role in the absorption of dietary fats in the small intestine.[4] Its inhibition is a therapeutic strategy for managing metabolic disorders associated with elevated triglyceride levels, such as familial chylomicronemia syndrome (FCS).[3][5] This guide provides a comparative overview of the potency and selectivity of this compound against its primary target, DGAT1, and other key acyltransferases, namely DGAT2, Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), and Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). A comprehensive understanding of its selectivity profile is critical for assessing its therapeutic potential and predicting off-target effects.

Potency and Selectivity of this compound

The table below summarizes the known inhibitory activity of this compound against DGAT1 and highlights the lack of publicly available data for other key acyltransferases.

Enzyme TargetIC50 (µM)Data Availability
DGAT1 0.157[1][2]Published
DGAT2 Not ReportedNot Publicly Available
ACAT1 Not ReportedNot Publicly Available
ACAT2 Not ReportedNot Publicly Available

It is important to note that DGAT1 and DGAT2, while catalyzing the same final step in triglyceride synthesis, are encoded by different genes and exhibit distinct tissue expression patterns and physiological roles.[7] Similarly, ACAT1 and ACAT2 are distinct enzymes involved in cholesterol esterification. Therefore, the selectivity of a DGAT1 inhibitor against these other acyltransferases is a critical determinant of its overall pharmacological profile.

Pradigastat has also been evaluated for its effects on other proteins, showing some off-target activity on various transporters. The reported IC50 values are 5 µM for Breast Cancer Resistance Protein (BCRP), 1.66 µM for Organic Anion Transporting Polypeptide 1B1 (OATP1B1), 3.34 µM for OATP1B3, and 0.973 µM for Organic Anion Transporter 3 (OAT3).[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the triglyceride synthesis pathway and a general workflow for assessing acyltransferase inhibitor activity.

Triglyceride Synthesis Pathway and Site of Pradigastat Inhibition Fatty Acyl-CoA Fatty Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acyl-CoA->Diacylglycerol (DAG) Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Diacylglycerol (DAG) Monoacylglycerol Monoacylglycerol Monoacylglycerol->Diacylglycerol (DAG) DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) Pradigastat Pradigastat Pradigastat->DGAT1 Inhibits

Caption: Inhibition of DGAT1 by Pradigastat in the triglyceride synthesis pathway.

General Workflow for Acyltransferase Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Source Prepare Enzyme Source (e.g., Microsomes, Recombinant Protein) Incubation Incubate Enzyme, Substrates, and Inhibitor Enzyme_Source->Incubation Substrates Prepare Substrates (e.g., Acyl-CoA, Diacylglycerol) Substrates->Incubation Inhibitor Prepare Test Inhibitor (Pradigastat) Inhibitor->Incubation Detection Detect Product Formation (Radiometric or Fluorescent Signal) Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: A generalized workflow for determining the IC50 of an acyltransferase inhibitor.

Experimental Protocols

The following are generalized protocols for in vitro enzyme assays to determine the potency of inhibitors against DGAT and ACAT enzymes. These are based on commonly used methodologies in the field.

Diacylglycerol O-Acyltransferase (DGAT) Inhibition Assay

This protocol describes a common method using radiolabeled substrates to measure DGAT activity.

1. Materials:

  • Enzyme source: Microsomes isolated from cells or tissues expressing DGAT1 or DGAT2.
  • Substrates: [14C]oleoyl-CoA and 1,2-dioleoylglycerol.
  • Assay buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and bovine serum albumin (BSA).
  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
  • Stop solution: Isopropanol/heptane/water mixture.
  • Scintillation cocktail.

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, 1,2-dioleoylglycerol, and the enzyme source.
  • Add varying concentrations of Pradigastat or vehicle control to the reaction mixture and pre-incubate.
  • Initiate the reaction by adding [14C]oleoyl-CoA.
  • Incubate the reaction at 37°C for a specified time.
  • Stop the reaction by adding the stop solution.
  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
  • Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube.
  • Evaporate the solvent and redissolve the lipid extract.
  • Quantify the amount of [14C]-labeled triglyceride formed using liquid scintillation counting.
  • Calculate the percentage of inhibition at each Pradigastat concentration and determine the IC50 value by non-linear regression analysis.

Acyl-coenzyme A:cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol outlines a typical fluorescence-based assay for measuring ACAT activity.

1. Materials:

  • Enzyme source: Microsomes from cells expressing ACAT1 or ACAT2.
  • Substrates: Oleoyl-CoA and a fluorescent cholesterol analog (e.g., NBD-cholesterol).
  • Assay buffer: Potassium phosphate buffer (pH 7.4) containing BSA.
  • Inhibitor: this compound dissolved in a suitable solvent.
  • Lipid extraction solution: Chloroform/methanol mixture.
  • Thin-layer chromatography (TLC) plates and developing solvent.

2. Procedure:

  • Prepare the reaction mixture with assay buffer, fluorescent cholesterol analog, and the enzyme source.
  • Add different concentrations of Pradigastat or vehicle control and pre-incubate.
  • Start the reaction by adding oleoyl-CoA.
  • Incubate at 37°C.
  • Terminate the reaction by adding the lipid extraction solution.
  • Separate the fluorescent cholesteryl esters from the unreacted fluorescent cholesterol using TLC.
  • Visualize the TLC plate under UV light and quantify the fluorescence intensity of the cholesteryl ester spots.
  • Calculate the percentage of inhibition for each concentration of Pradigastat and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of DGAT1. While its selectivity for DGAT1 is a key characteristic highlighted in the literature, the lack of publicly available, quantitative data on its inhibitory activity against other major acyltransferases like DGAT2, ACAT1, and ACAT2 limits a comprehensive comparative analysis. For a thorough evaluation of its therapeutic window and potential for off-target effects, further studies detailing its selectivity profile against a broader panel of acyltransferases are warranted. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

A Comparative Analysis of Pradigastat Sodium and Novel Therapeutic Strategies for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of hyperlipidemia management is rapidly evolving, with novel therapeutic strategies challenging established treatment paradigms. This guide provides an objective comparison of Pradigastat Sodium against key emerging therapies, including PCSK9 inhibitors, ANGPTL3 inhibitors, and bempedoic acid. The following sections detail their mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols underpinning these findings.

Comparative Efficacy of Lipid-Lowering Therapies

The following tables summarize the quantitative data from clinical trials, offering a clear comparison of the performance of this compound and novel therapeutic alternatives in modulating key lipid parameters.

Table 1: Efficacy of this compound in Patients with Familial Chylomicronemia Syndrome (FCS)

DoseFasting Triglyceride ReductionKey Findings
20 mg41%Reduction almost entirely due to a decrease in chylomicron triglycerides.[1][2][3]
40 mg70%Substantial reductions in postprandial triglycerides and apoB48 were also observed.[1][2][3]

Table 2: Efficacy of Novel Therapeutic Strategies for Hyperlipidemia

Drug ClassExamplesLDL-C ReductionMechanism of Action
PCSK9 Inhibitors (mAbs) Alirocumab, Evolocumab~60%Monoclonal antibodies that bind to PCSK9, preventing LDL receptor degradation.[[“]][5]
PCSK9 Inhibitors (siRNA) InclisiranSignificant and sustainedSmall interfering RNA that inhibits PCSK9 synthesis in the liver.[6][7][8]
ANGPTL3 Inhibitors Evinacumab~50% (in HoFH)Monoclonal antibody that inhibits ANGPTL3, leading to increased lipoprotein lipase activity.[9][10][11]
ATP Citrate Lyase Inhibitors Bempedoic Acid~15-25%Inhibits ATP citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[12][13][14]

Mechanisms of Action and Signaling Pathways

Understanding the distinct molecular pathways targeted by each therapeutic agent is crucial for their strategic development and clinical application.

This compound: A DGAT1 Inhibitor

This compound is a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the small intestine.[15][16] By inhibiting DGAT1, this compound reduces the synthesis and secretion of chylomicrons, thereby lowering plasma triglyceride levels, particularly in the postprandial state.[1][17]

cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Dietary Fats Dietary Fats Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats->Fatty Acids & Monoglycerides Triglyceride Synthesis Triglyceride Synthesis Fatty Acids & Monoglycerides->Triglyceride Synthesis DGAT1 DGAT1 Triglyceride Synthesis->DGAT1 Final Step Chylomicrons Chylomicrons DGAT1->Chylomicrons Formation Chylomicrons->Bloodstream This compound This compound This compound->DGAT1 Inhibits Elevated Triglycerides Elevated Triglycerides

Mechanism of Action of this compound.

Novel Therapeutic Strategies: Targeting Key Regulators of Lipid Metabolism

Novel therapies for hyperlipidemia target different key proteins involved in lipid homeostasis, leading to significant reductions in LDL-cholesterol.

  • PCSK9 Inhibitors: These agents, either monoclonal antibodies or small interfering RNA (siRNA), prevent the PCSK9-mediated degradation of LDL receptors on hepatocytes.[[“]][5][18] This results in increased recycling of LDL receptors to the cell surface, leading to enhanced clearance of LDL-C from the circulation.[18]

  • ANGPTL3 Inhibitors: Angiopoietin-like protein 3 (ANGPTL3) is an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL).[10][19][20] By inhibiting ANGPTL3, drugs like evinacumab increase the activity of these lipases, leading to enhanced breakdown of triglycerides and a subsequent reduction in LDL-C levels, independent of the LDL receptor pathway.[9][21]

  • Bempedoic Acid: This small molecule inhibits ATP citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[12][13][22] By reducing the synthesis of cholesterol in the liver, bempedoic acid leads to the upregulation of LDL receptors and increased clearance of LDL-C.[14][23]

cluster_hepatocyte Hepatocyte cluster_therapies Therapeutic Interventions LDL-R LDL Receptor LDL-C LDL-C LDL-R->LDL-C Uptake PCSK9 PCSK9 PCSK9->LDL-R Degrades ANGPTL3 ANGPTL3 LPL Lipoprotein Lipase ANGPTL3->LPL Inhibits ACL ACL Cholesterol Synthesis Cholesterol Synthesis ACL->Cholesterol Synthesis PCSK9i PCSK9 Inhibitors PCSK9i->PCSK9 Inhibit ANGPTL3i ANGPTL3 Inhibitors ANGPTL3i->ANGPTL3 Inhibit Bempedoic Acid Bempedoic Acid Bempedoic Acid->ACL Inhibits

Signaling pathways targeted by novel hyperlipidemia therapies.

Experimental Protocols

The clinical evaluation of these lipid-lowering therapies generally follows a standardized, multi-phase approach to establish safety, tolerability, and efficacy.

Phase II Clinical Trial Protocol: A Representative Workflow

This protocol outlines a typical design for a Phase II study evaluating a novel lipid-lowering agent.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Adults with a diagnosis of primary hyperlipidemia (including heterozygous familial hypercholesterolemia) and/or established atherosclerotic cardiovascular disease, who are on a stable diet and may or may not be on a stable statin therapy. Specific lipid entry criteria (e.g., LDL-C > 100 mg/dL) are defined.
  • Exclusion Criteria: History of homozygous familial hypercholesterolemia, recent major cardiovascular events, severe renal or hepatic impairment, and use of other lipid-lowering therapies within a specified washout period.

3. Treatment:

  • Patients are randomized to receive either the investigational drug at one of several dose levels or a matching placebo.
  • The treatment period typically ranges from 12 to 24 weeks.

4. Assessments:

  • Primary Efficacy Endpoint: Percent change in LDL-C from baseline to the end of the treatment period.
  • Secondary Efficacy Endpoints: Percent change in other lipid parameters (e.g., total cholesterol, triglycerides, HDL-C, non-HDL-C, ApoB), and the proportion of patients achieving pre-defined LDL-C goals.
  • Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests (including liver function tests and creatine kinase), vital signs, and electrocardiograms.

5. Statistical Analysis: The primary efficacy analysis is typically performed using an analysis of covariance (ANCOVA) model, with the percent change from baseline in LDL-C as the dependent variable, and treatment group and baseline LDL-C as independent variables.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Group A (Drug) Treatment Group A (Drug) Randomization->Treatment Group A (Drug) Treatment Group B (Placebo) Treatment Group B (Placebo) Randomization->Treatment Group B (Placebo) Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Treatment Group A (Drug)->Treatment Period Treatment Group B (Placebo)->Treatment Period

A typical experimental workflow for a Phase II clinical trial.

References

Safety Operating Guide

Proper Disposal of Pradigastat Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the investigational compound Pradigastat Sodium, ensuring the protection of personnel and the environment.

For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of investigational compounds like this compound are paramount. Adherence to safety protocols and regulatory requirements is not just a matter of compliance, but a cornerstone of a responsible research environment. This guide provides essential, step-by-step information for the proper disposal of this compound, a selective DGAT1 inhibitor used in metabolic disease research.

Disposal Procedure for this compound

The following procedure is based on the likelihood that this compound is a non-hazardous pharmaceutical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Nitrile gloves

Step 2: Waste Characterization

The first crucial step is to determine the correct waste stream for this compound within your institution's waste management program.

  • Consult your institution's EHS department: This is the most critical step. Your EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations and their assessment of the compound.

  • Review available safety information: While a specific Safety Data Sheet (SDS) with disposal information is not widely public, internal documentation or supplier information should be consulted. The information that it is shipped as non-hazardous is a key indicator.[3]

Step 3: Segregation and Collection

Proper segregation of chemical waste is essential to prevent accidental reactions and ensure compliant disposal.

  • Non-Hazardous Pharmaceutical Waste Stream: If confirmed as non-hazardous, collect waste this compound in a designated, clearly labeled container for non-hazardous pharmaceutical waste. This container should be separate from hazardous chemical waste, sharps, and biohazardous waste.

  • Original Containers: Whenever possible, leave chemicals in their original containers. If you must transfer the waste, ensure the new container is compatible and clearly labeled with the chemical name and any associated hazards.

  • No Mixing: Do not mix this compound waste with other chemical waste.

Step 4: Disposal Pathway

The designated disposal pathway for non-hazardous pharmaceutical waste is typically incineration.

  • Licensed Waste Management Vendor: Your institution's EHS department will have a contract with a licensed environmental management vendor for the transportation and disposal of chemical waste.

  • Incineration: Non-hazardous pharmaceutical waste is generally sent for incineration at a permitted facility to ensure its complete destruction.[4]

  • Do Not Dispose in Regular Trash or Down the Drain: Never dispose of this compound, or any research compound, in the regular trash or by pouring it down the drain.[5] This is to prevent environmental contamination and potential harm to aquatic life.

Step 5: Documentation

Maintain meticulous records of all waste disposal activities.

  • Waste Manifests: Ensure that all waste shipments are accompanied by a complete and accurate waste manifest.

  • Certificates of Destruction: Obtain and retain certificates of destruction from the disposal vendor as proof of proper disposal.[4]

  • Internal Records: Keep internal logs of the amount of this compound disposed of and the date of disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe characterize Step 2: Characterize Waste (Consult EHS & Safety Info) ppe->characterize is_hazardous Is the waste classified as hazardous? characterize->is_hazardous hazardous_waste Follow Hazardous Waste Disposal Procedures is_hazardous->hazardous_waste Yes non_hazardous_waste Step 3: Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_waste No (Likely) documentation Step 5: Complete and Retain All Disposal Documentation hazardous_waste->documentation collect Collect in Designated Labeled Container non_hazardous_waste->collect disposal_path Step 4: Transfer to Licensed Waste Vendor for Incineration collect->disposal_path disposal_path->documentation end End: Compliant Disposal documentation->end

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

As this compound is an investigational compound for research use, there is no publicly available quantitative data regarding disposal limits or environmental concentrations. Disposal quantities will be dictated by laboratory generation rates and institutional collection schedules.

Data PointValueSource
Regulatory FrameworkEPA, RCRA[1][2]
Shipping ClassificationNon-hazardous[3]
Recommended Disposal MethodIncineration[4]

Experimental Protocols

No experimental protocols for the specific deactivation or disposal of this compound are available in the searched literature. The recommended procedure relies on established best practices for pharmaceutical waste management.

By following these guidelines and, most importantly, consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Personal protective equipment for handling Pradigastat Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Pradigastat Sodium is a selective and orally effective diacylglyceryl acyltransferase 1 (DGAT1) inhibitor used in research to study diseases associated with abnormal triglyceride metabolism. Due to its potent enzymatic activity, careful handling is crucial to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.

Note: This information is based on general best practices for handling potent pharmaceutical compounds. A substance-specific Safety Data Sheet (SDS) for this compound could not be located. It is imperative to obtain the SDS from your supplier and conduct a thorough risk assessment before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is required to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE based on the principles of handling potent active pharmaceutical ingredients (APIs).

Task Required Personal Protective Equipment
Weighing and Aliquoting (Powder) - Primary Engineering Control: Chemical fume hood, biological safety cabinet, or glove box.- Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. A Powered Air-Purifying Respirator (PAPR) may be necessary for higher-risk activities.- Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.- Eye Protection: Chemical splash goggles or a full-face shield.- Body Protection: A disposable, solid-front lab coat or gown.
Solution Preparation and Handling - Primary Engineering Control: Chemical fume hood.- Respiratory Protection: Generally not required if handled exclusively within a fume hood. Risk assessment may indicate the need for a respirator.- Hand Protection: Nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Body Protection: Standard lab coat.
Waste Disposal - Hand Protection: Double-gloving with nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Body Protection: Lab coat or gown.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is essential to maintain a safe laboratory environment.

Experimental Protocol: Weighing and Solubilizing this compound

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Cover the work surface with a disposable, absorbent bench liner.

    • Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.) within the fume hood before starting.

    • Don all required PPE as specified in the table above for handling powder.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of powder onto weigh paper.

    • Avoid generating dust. If any powder is spilled, clean it immediately with a damp cloth, which should then be disposed of as hazardous waste.

  • Solubilization:

    • Transfer the weighed powder into an appropriate vial.

    • Add the desired solvent (e.g., DMSO) to the vial using a calibrated pipette.

    • Securely cap the vial and mix gently until the solid is fully dissolved.

  • Post-Handling:

    • Wipe down the exterior of the vial and any equipment used with a suitable decontaminating solution.

    • Carefully remove and dispose of all disposable materials (gloves, bench liner, weigh paper) into a designated hazardous waste container.

    • Thoroughly wash hands after removing PPE.

Disposal Plan

  • Solid Waste: All solid waste contaminated with this compound, including empty containers, disposable labware, and used PPE, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container.

  • Follow your institution's and local regulations for the final disposal of chemical waste.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Obtain this compound & SDS risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection setup_workspace Set Up Designated Workspace (Fume Hood) ppe_selection->setup_workspace weighing Weighing Powder setup_workspace->weighing Don PPE solubilization Preparing Solution weighing->solubilization experiment Conduct Experiment solubilization->experiment decontamination Decontaminate Surfaces & Equipment experiment->decontamination Post-Experiment waste_segregation Segregate Solid & Liquid Waste decontamination->waste_segregation ppe_removal Properly Remove & Dispose of PPE waste_segregation->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing end_process Process Complete hand_washing->end_process End of Process

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pradigastat Sodium
Reactant of Route 2
Reactant of Route 2
Pradigastat Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.